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Core Science & Biosynthesis

Foundational

Introduction: The Pivotal Role of Carbazole Boronic Acids in Modern Chemistry

An In-Depth Technical Guide to 9H-Carbazol-9-yl Phenyl Boronic Acids: Synthesis, Properties, and Applications Carbazole is an aromatic heterocyclic compound featuring a tricyclic structure that fuses two benzene rings wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 9H-Carbazol-9-yl Phenyl Boronic Acids: Synthesis, Properties, and Applications

Carbazole is an aromatic heterocyclic compound featuring a tricyclic structure that fuses two benzene rings with a central nitrogen-containing five-membered ring[1]. This rigid, planar, and electron-rich architecture endows carbazole derivatives with remarkable thermal stability and charge-transporting properties[2][3]. When this potent core is functionalized with a boronic acid moiety, it creates a class of compounds—carbazole boronic acids—that have become indispensable building blocks in materials science and medicinal chemistry[3].

This guide focuses on a prominent subclass, 9H-Carbazol-9-yl phenyl boronic acids , where a phenyl boronic acid group is attached to the nitrogen atom (position 9) of the carbazole ring. These molecules, particularly isomers like [4-(9H-Carbazol-9-yl)phenyl]boronic acid and [3-(9H-Carbazol-9-yl)phenyl]boronic acid, serve as critical intermediates. Their utility stems from the synergistic combination of the carbazole unit's excellent photophysical characteristics and the boronic acid group's versatile reactivity in cross-coupling reactions[3][4]. This unique duality allows researchers to construct complex, high-performance conjugated molecules for advanced applications, most notably in the fabrication of Organic Light-Emitting Diodes (OLEDs)[5][6][7].

This document provides a comprehensive technical overview of the chemical properties, structure, synthesis, and core applications of these vital compounds, tailored for researchers, chemists, and professionals in drug development and materials science.

Physicochemical and Structural Properties

The properties of 9H-Carbazol-9-yl phenyl boronic acids are dictated by their unique molecular structure. The carbazole moiety provides a rigid, electron-rich core that contributes to high thermal stability and efficient charge mobility, while the phenyl boronic acid group serves as a reactive handle for synthetic transformations[3][7].

Core Data Summary

Quantitative data for two of the most commercially significant isomers are summarized below. These compounds typically appear as a white to off-white solid powder[4][8].

Property[4-(9H-Carbazol-9-yl)phenyl]boronic Acid[3-(9H-Carbazol-9-yl)phenyl]boronic Acid
CAS Number 419536-33-7[8]864377-33-3[4]
Molecular Formula C₁₈H₁₄BNO₂[8]C₁₈H₁₄BNO₂[4][6]
Molecular Weight 287.13 g/mol [8]287.12 g/mol [4][6]
Appearance White to almost white powder/crystal[8]White powder[4][6]
Melting Point 264 °C[8]Not specified
Boiling Point Not specified~472.6 °C (Predicted)[4]
Purity Typically ≥97.0%[8]Typically ≥97% or ≥98%[4][6]
Solubility Soluble in some organic solvents; insoluble in water[9].Not specified

Note: Boronic acids may contain varying amounts of their corresponding anhydride (boroxine).

Structural Elucidation

The structure of 9H-Carbazol-9-yl phenyl boronic acid is characterized by three key components:

  • The 9H-Carbazole Core: A planar, tricyclic aromatic system. Its extensive π-conjugation is the source of its desirable electronic properties, including efficient hole transport and high thermal stability, which are critical for applications in organic electronics[2][10].

  • The Phenyl Linker: A benzene ring that connects the carbazole nitrogen to the boronic acid group. The position of the boronic acid on this ring (e.g., para- in the 4-yl isomer, meta- in the 3-yl isomer) influences the steric and electronic properties of the final molecule[3].

  • The Boronic Acid Group (-B(OH)₂): This functional group is the molecule's reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[3][11]. This reactivity allows for the precise and efficient formation of new carbon-carbon bonds, enabling the construction of larger, more complex molecular architectures[12].

Synthesis and Purification

The synthesis of aryl boronic acids, including carbazole derivatives, is a well-established process in organic chemistry. A common and effective method involves the lithiation of an aryl halide followed by quenching with a borate ester and subsequent acidic hydrolysis[3].

General Synthetic Workflow

The following diagram illustrates a representative pathway for the synthesis of [4-(9H-Carbazol-9-yl)phenyl]boronic acid starting from 9-(4-bromophenyl)-9H-carbazole. This workflow is a cornerstone of organometallic synthesis, leveraging the high reactivity of organolithium reagents to install the boronic acid functionality.

Caption: General workflow for the synthesis of a carbazole phenyl boronic acid.

Detailed Experimental Protocol

This protocol is a representative procedure and should be performed by trained chemists under appropriate laboratory conditions.

Objective: To synthesize [4-(9H-Carbazol-9-yl)phenyl]boronic acid.

Materials:

  • 9-(4-bromophenyl)-9H-carbazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 9-(4-bromophenyl)-9H-carbazole and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours. Causality Insight: This step generates a highly reactive aryllithium intermediate via lithium-halogen exchange. The low temperature is critical to prevent side reactions.

  • Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. After the addition is complete, the cooling bath is removed, and the mixture is allowed to warm slowly to room temperature and stirred overnight. Causality Insight: The nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester to form a stable borate complex.

  • Hydrolysis & Workup: The reaction is cooled in an ice bath, and aqueous HCl is slowly added to quench the reaction and hydrolyze the borate ester to the desired boronic acid. The mixture is stirred for 1 hour.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the final product as a white solid.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount utility of carbazole boronic acids lies in their role as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms[3][11]. For carbazole boronic acids, this reaction allows for the facile introduction of the bulky, electronically active carbazole-phenyl moiety into a wide range of molecular scaffolds[4].

This capability is fundamental to the construction of the complex conjugated systems required for high-performance OLED materials, where precise tuning of molecular architecture is necessary to control charge transport and light emission properties[5][7].

Catalytic Cycle of the Suzuki-Miyaura Coupling

The diagram below outlines the key mechanistic steps of the Suzuki-Miyaura reaction, illustrating how 9H-Carbazol-9-yl phenyl boronic acid couples with an organohalide.

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_RX->TM PdII_R_R1 R-Pd(II)L_n-R' TM->PdII_R_R1 RE Reductive Elimination PdII_R_R1->RE RE->Pd0 Product R-R' (Coupled Product) RE->Product BoronicAcid R'-B(OH)₂ (Carbazole Boronic Acid) Base Base (e.g., K₂CO₃) BoronicAcid->Base Organohalide R-X (Organohalide) Organohalide->OA Boronate [R'-B(OH)₃]⁻ Base->Boronate Boronate->TM

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Industry

The unique electronic and structural features of 9H-Carbazol-9-yl phenyl boronic acids make them highly valuable intermediates in several high-tech fields.

Organic Light-Emitting Diodes (OLEDs)

The primary application for these compounds is in the synthesis of materials for OLEDs[5][6][10]. The demand for high-purity materials in OLED fabrication is critical, as even minor impurities can severely degrade device efficiency, color purity, and operational lifespan[5]. The carbazole core provides robust hole-transport capabilities and thermal stability, making these intermediates ideal for creating[7]:

  • Host Materials: For emissive layers that facilitate efficient energy transfer to dopant molecules.

  • Hole Transport Layers (HTL): To improve the injection and transport of positive charge carriers (holes) from the anode[2].

  • Electron Blocking Layers (EBL): To confine electrons within the emissive layer, enhancing recombination efficiency[2].

The ability to build complex conjugated systems via Suzuki coupling using these boronic acids is what enables the precise engineering of materials with tailored HOMO/LUMO energy levels for optimized device performance[2].

Medicinal Chemistry and Drug Discovery

Carbazole derivatives are known to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties[13]. The boronic acid functional group is also a key pharmacophore in several approved drugs (e.g., Bortezomib). Consequently, carbazole boronic acids are attractive scaffolds in medicinal chemistry for the development of novel therapeutics[6][14]. They serve as versatile intermediates for synthesizing complex molecules that can target specific biological pathways, such as protein kinases, or act as potential anti-viral agents[6][15].

Safety and Handling

As with all laboratory chemicals, 9H-Carbazol-9-yl phenyl boronic acids require careful handling to minimize risk.

  • Hazard Identification: These compounds are classified as causing skin irritation (H315) and serious eye irritation (H319)[16]. Ingestion may be harmful[17].

  • Handling Precautions: Always handle this chemical in a well-ventilated area or a fume hood[17][18]. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[16][19].

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[8][17]. Storage under an inert atmosphere is often recommended to prevent degradation[19].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment[18].

Conclusion

9H-Carbazol-9-yl phenyl boronic acids stand out as exceptionally valuable chemical intermediates. Their unique hybrid structure, which combines the superior electronic and thermal properties of the carbazole core with the synthetic versatility of the boronic acid group, has positioned them as essential building blocks in materials science and drug discovery. Their central role in the synthesis of high-performance OLED materials underscores their importance in the advancement of display and lighting technologies. As research continues, the utility of these powerful molecular scaffolds is poised to expand, driving further innovation across diverse scientific disciplines.

References

  • ChemBK. (2024). 9H-carbazol-3-yl-Boronic acid. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing OLED Performance: The Role of Carbazole Boronic Ester Intermediates. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). High Purity (4-(9H-Carbazol-9-yl)phenyl)boronic Acid: Your Key OLED Intermediate. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Essential Role of 9-(p-tolyl)-9H-carbazol-3-ylboronic Acid in Modern Organic Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Leveraging Boronic Acids for Precision in Optoelectronic Material Synthesis. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Carbazole Derivatives: From Pharmaceuticals to Cutting-Edge OLEDs. Available at: [Link]

  • Wikipedia. (n.d.). Carbazole. Available at: [Link]

  • ResearchGate. (n.d.). Figure S1. Synthesis of [2-(9H-carbazol-9-yl)ethyl]phosphonic acid.... Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic acid. Available at: [Link]

  • ResearchGate. (n.d.). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and.... Available at: [Link]

  • Carl ROTH. (n.d.). Carbazole - Safety Data Sheet. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. Available at: [Link]

  • PMC. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Carbazoles. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. Available at: [Link]

Sources

Exploratory

4-(9H-Carbazol-9-yl)phenylboronic acid CAS 419536-33-7 supplier

Topic: 4-(9H-Carbazol-9-yl)phenylboronic acid (CAS 419536-33-7): Technical Master File & Application Guide Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Medicinal Chemists, and Materials...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(9H-Carbazol-9-yl)phenylboronic acid (CAS 419536-33-7): Technical Master File & Application Guide Content Type: Technical Whitepaper / Experimental Guide Audience: Researchers, Medicinal Chemists, and Materials Scientists (OLED/Semiconductors).

Part 1: Executive Technical Summary

4-(9H-Carbazol-9-yl)phenylboronic acid (CAS 419536-33-7) is a bifunctional molecular scaffold characterized by a rigid, electron-rich carbazole moiety coupled to a reactive phenylboronic acid group. While historically dominant in the synthesis of Organic Light Emitting Diode (OLED) host materials (such as CBP derivatives), its utility has expanded into medicinal chemistry as a privileged building block for biaryl kinase inhibitors and intercalating agents.

This guide moves beyond basic catalog data to address the critical operational challenges associated with this reagent: the boronic acid-boroxine equilibrium , solubility limitations due to the hydrophobic carbazole domain, and the optimization of Suzuki-Miyaura cross-coupling protocols for sterically demanding substrates.

Part 2: Chemical Identity & Critical Quality Attributes (CQA)

To ensure reproducibility in drug development and materials synthesis, researchers must treat the "purity" of this compound as a dynamic variable dependent on storage conditions.

Chemical Master Data
PropertySpecification
CAS Number 419536-33-7
IUPAC Name [4-(carbazol-9-yl)phenyl]boronic acid
Molecular Formula C₁₈H₁₄BNO₂
Molecular Weight 287.12 g/mol (Acid form)
Appearance White to off-white crystalline powder
Solubility High: THF, DMF, DMSO. Low: Water, Hexanes.
Melting Point ~264 °C (Decomposes)
pKa ~8.1 (Boronic acid group)
The Boroxine Anhydride Equilibrium (The "Silent" Impurity)

Like most aryl boronic acids, CAS 419536-33-7 spontaneously dehydrates to form a cyclic trimeric anhydride (boroxine) upon storage or drying. This is not a permanent impurity but a reversible state.

  • Impact: Using the molecular weight of the acid (287.[1]12) when the sample is actually 50% anhydride leads to stoichiometric errors (under-loading the reaction).

  • Detection: HPLC shows a single peak (anhydride hydrolyzes on column), but Quantitative NMR (qNMR) or Titration reveals the true Boron content.

Part 3: Strategic Sourcing & Quality Control

When sourcing this material from suppliers, do not rely solely on "HPLC Purity." You must validate the Boron Content .

QC Workflow: The Self-Validating Protocol

Use this logic flow to determine the exact stoichiometry before setting up a reaction.

QC_Workflow Start Raw Material Receipt (CAS 419536-33-7) HPLC Step 1: HPLC Analysis (Check Organic Impurities) Start->HPLC PurityCheck Organic Purity > 98%? HPLC->PurityCheck Reject Reject / Recrystallize (EtOAc/Hexane) PurityCheck->Reject No Titration Step 2: Titration / qNMR (Determine Active Boron %) PurityCheck->Titration Yes Calc Calculate Effective MW (Adjust for Anhydride) Titration->Calc Reaction Proceed to Synthesis (Correct Stoichiometry) Calc->Reaction

Figure 1: Quality Control Decision Matrix. Note that HPLC purity confirms the absence of organic side-products, while Titration/qNMR is required to correct for the variable hydration state (Acid vs. Boroxine).

Part 4: Synthetic Utility & Experimental Protocols

The primary application of CAS 419536-33-7 is the Suzuki-Miyaura Cross-Coupling .[1] The carbazole group introduces significant steric bulk and hydrophobicity, requiring specific modifications to standard protocols to prevent catalyst aggregation and ensure complete conversion.

Mechanism: Steric Considerations

The bulky carbazole group at the para position does not directly hinder the boron center, but it significantly alters the solubility profile of the oxidative addition complex.

Suzuki_Cycle Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Ar-X + Pd(0)) Pd0->OxAdd PdII Pd(II)-X Complex OxAdd->PdII BaseStep Base Activation (Formation of Pd-OH/OR) PdII->BaseStep + Base (K2CO3) TransMet Transmetallation (Carbazole-Boronate enters) BaseStep->TransMet + CAS 419536-33-7 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic Cycle. The Transmetallation step (Blue) is the rate-determining step for this substrate if the base strength or solvent polarity is insufficient to activate the hydrophobic boronic acid.

Optimized Protocol: Synthesis of a Biaryl Host Material

Objective: Coupling 4-(9H-Carbazol-9-yl)phenylboronic acid with 4-bromo-1,1'-biphenyl.

Reagents:

  • Boronic Acid (CAS 419536-33-7): 1.2 equivalents (adjusted for anhydride content).

  • Aryl Halide (Electrophile): 1.0 equivalent.[2]

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(OAc)₂ + S-Phos (for difficult cases).

  • Base: 2M aq. K₂CO₃ (3.0 equivalents).

  • Solvent: THF/Toluene/Water (2:1:1 ratio). Note: The ternary mixture is crucial to solubilize the carbazole (Toluene/THF) and the inorganic base (Water).

Step-by-Step Methodology:

  • Degassing: Charge the reaction vessel with the Aryl Halide and Boronic Acid. Evacuate and backfill with Argon (3x). This prevents homocoupling and phenol formation.

  • Solvent Prep: Sparge the solvent mixture (THF/Toluene) with Argon for 20 minutes before addition.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Activation: Add the degassed aqueous K₂CO₃.

  • Reaction: Heat to reflux (approx. 80-90°C) for 12–24 hours. Monitor by TLC (eluent: Hexane/EtOAc).

    • Checkpoint: The reaction mixture should darken (black/brown) indicating active Pd(0). If it remains pale yellow and starting material persists, oxygen may have poisoned the catalyst.

  • Workup:

    • Cool to RT.

    • Separate organic layer. Extract aqueous layer with DCM or EtOAc.

    • Scavenging: Treat combined organics with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, critical for OLED performance.

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Recrystallization is preferred over column chromatography for OLED materials to ensure high purity. System: Toluene/Ethanol or CHCl₃/Hexane.

Part 5: Troubleshooting & Handling

IssueRoot CauseCorrective Action
Low Yield Protodeboronation (C-B bond cleavage)Reduce reaction temperature; switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in DMF/Dioxane.
Incomplete Conversion Catalyst Deactivation (Pd black precipitation)Increase ligand concentration (e.g., add extra PPh₃); ensure strict oxygen-free technique.
Stoichiometry Mismatch Boroxine formation in starting materialUse 1.2 - 1.3 equivalents of the boronic acid to compensate for dehydration.
Poor Solubility Hydrophobic Carbazole moietyUse Toluene as a co-solvent; avoid pure alcoholic solvents.

Storage:

  • Store at 2-8°C in a tightly sealed container.

  • Protect from light (carbazole derivatives can be photosensitive).

  • Keep dry. Moisture promotes the acid form, while desiccation promotes the anhydride; stability is best maintained by keeping conditions constant.

References

  • ChemicalBook. (2025).[3] 4-(9H-Carbazol-9-yl)phenylboronic acid Product Properties and Synthesis. Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 4-(9H-Carbazol-9-yl)phenylboronic acid (C2926). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(9H-Carbazol-9-yl)phenylboronic acid - CAS 419536-33-7.[3][1][4][5][6][7] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[8] Chemical Reviews, 95(7), 2457-2483. (Foundational mechanistic reference for protocols).

  • ResearchGate. (2024).[8] Suzuki coupling reaction of phenylboronic acid derivatives.[1][6][8][9][10] Retrieved from

Sources

Foundational

Comparative Technical Analysis: Carbazole-3-boronic Acid vs. Carbazole-9-boronic Acid

Executive Summary This guide provides a critical technical comparison between Carbazole-3-boronic acid and the chemically distinct (and often misunderstood) Carbazole-9-boronic acid . For researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical technical comparison between Carbazole-3-boronic acid and the chemically distinct (and often misunderstood) Carbazole-9-boronic acid .

For researchers and drug development professionals, the distinction is fundamental:

  • Carbazole-3-boronic acid is a robust, shelf-stable reagent used extensively in Suzuki-Miyaura cross-coupling to extend conjugation along the carbazole backbone (C-C bond formation).

  • Carbazole-9-boronic acid (referring to a direct N-B bond) is a hydrolytically unstable species that does not exist as a standard commercial reagent. In practical literature, this term is often a misnomer for 4-(9H-carbazol-9-yl)phenylboronic acid (a stable N-aryl derivative) or refers to transient N-boryl intermediates used in C-H activation.

This document dissects the structural stability, synthetic utility, and handling protocols for both molecular classes.

Part 1: Structural & Electronic Divergence

The core difference lies in the nature of the bond connecting the boron atom to the carbazole heterocycle: a covalent Carbon-Boron (C-B) bond versus a labile Nitrogen-Boron (N-B) bond.

Carbazole-3-boronic Acid (C-Isomer)[1]
  • Structure: The boronic acid group [-B(OH)₂] is attached to the C3 carbon.

  • Bonding: Forms a strong, covalent C(sp²)–B bond.

  • Electronic Effect: The C3 position is para to the nitrogen atom. The nitrogen lone pair donates electron density into the ring, activating the C3 position. The boronic acid acts as a sigma-acceptor/pi-donor depending on hybridization, but the C-B bond remains kinetically stable.

  • Stability: High. Resistant to hydrolysis under neutral conditions; suitable for long-term storage.

Carbazole-9-boronic Acid (N-Isomer)
  • Structure: The boronic acid group would be directly attached to the N9 nitrogen.

  • Bonding: Forms an N–B bond. This bond is isoelectronic with a C–C bond but possesses significant polar character.

  • Instability: The N–B bond is susceptible to rapid hydrolysis by atmospheric moisture, cleaving back to carbazole (N-H) and boric acid. Consequently, "Carbazole-9-boronic acid" is not isolable as a free acid.

  • Practical Surrogate: When researchers refer to "9-position boronic acids," they almost invariably mean 4-(9H-carbazol-9-yl)phenylboronic acid , where a phenyl spacer stabilizes the boronic acid.

Visualization: Structural & Reactivity Logic

CarbazoleComparison cluster_surrogate Practical N-9 Equivalent C3 Carbazole-3-boronic Acid (C-B Bond) Stable STABLE Shelf-Reagent C3->Stable N9 Carbazole-9-boronic Acid (N-B Bond) Unstable UNSTABLE Hydrolyzes Rapidly N9->Unstable Surrogate 4-(Carbazol-9-yl)phenylboronic acid (Phenyl Spacer Stabilizes B) N9->Surrogate Replaced by Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Stable->Suzuki Application Hydrolysis Decomposition to Carbazole + Boric Acid Unstable->Hydrolysis Fate in Air

Figure 1: Decision tree illustrating the stability and practical fate of C-3 vs. N-9 boronic acid derivatives.

Part 2: Carbazole-3-boronic Acid – The Workhorse

Synthetic Utility

This reagent is the standard building block for constructing Organic Light Emitting Diode (OLED) materials. The 3-position allows for the extension of the conjugated pi-system, which is critical for tuning the bandgap and hole-transport properties of the final material.

Experimental Protocol: Synthesis of Carbazole-3-boronic Acid

Note: This protocol relies on a Lithium-Halogen exchange mechanism, which is superior to direct boronation for regioselectivity.

Reagents:

  • 3-Bromocarbazole (1.0 eq)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 eq)

  • Triisopropyl borate (2.5 eq)

  • THF (Anhydrous)

  • HCl (2M)

Step-by-Step Methodology:

  • Protection (Optional but Recommended): If starting with 3-bromocarbazole (free NH), the N-H proton can interfere with lithiation (consuming 1 eq of n-BuLi). It is often more efficient to use 9-alkyl-3-bromocarbazole or use 2 equivalents of n-BuLi (first eq deprotonates N-H, second eq exchanges Br).

  • Lithiation:

    • Dissolve 3-bromo-9H-carbazole in anhydrous THF under Argon at -78°C.

    • Add n-BuLi dropwise. Observation: The solution typically turns yellow/orange.

    • Stir for 1 hour at -78°C to generate the dilithio species (N-Li, C-Li).

  • Borylation:

    • Add Triisopropyl borate rapidly at -78°C.

    • Allow the mixture to warm to room temperature (RT) overnight.

  • Hydrolysis:

    • Quench with 2M HCl. Stir for 30 mins to hydrolyze the boronate ester to the boronic acid.

    • Extract with Ethyl Acetate.

  • Purification:

    • Recrystallize from Hexane/Acetone.[1] Self-Validation: Pure product appears as a white/off-white solid. ¹H NMR should show the absence of the 3-H proton and a broad singlet for B(OH)₂ (if visible, often exchangeable).

Part 3: Carbazole-9-boronic Acid – The Anomaly

Why It Is Not a Commercial Reagent

A direct N-B bond (N-B(OH)₂) lacks the kinetic stability of a C-B bond. The nitrogen atom in carbazole is part of an aromatic system, but the N-B bond is highly polarized. In the presence of water (even atmospheric moisture), the boron atom acts as a Lewis acid, accepting hydroxide, while the nitrogen acts as a leaving group, regenerating the stable carbazole (N-H).

The "N-Bpin" Exception (Transient Intermediate)

While the boronic acid is unstable, N-boryl carbazoles (e.g., Carbazole-9-Bpin) can be generated in situ using Iridium-catalyzed C-H borylation conditions. These are used as directing groups to force borylation at the C1 position (ortho to the N-B bond) before being hydrolyzed off.

The Practical Solution: N-Aryl Boronic Acids

When a "9-boronic acid" is required for cross-coupling (e.g., to attach the carbazole unit to another core via the nitrogen side), researchers use 4-(9H-carbazol-9-yl)phenylboronic acid .

Structure: Carbazole-N — Phenyl Ring — B(OH)₂ Synthesis (Chan-Lam Coupling): Instead of trying to make "Carbazole-9-boronic acid," one couples Carbazole (N-H) with a pre-functionalized aryl boronic acid.

Chan-Lam Protocol (Self-Validating):

  • Mix: Carbazole (1 eq), 4-Bromophenylboronic acid (1.2 eq), Cu(OAc)₂ (0.1 eq).

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Base/Ligand: Pyridine or Et₃N (2 eq).

  • Conditions: Stir open to air (O₂ is the oxidant) at RT.

  • Result: Formation of the N-C bond, leaving the Boronic Acid (or Bromide, depending on direction) intact.

Part 4: Comparative Data Summary

FeatureCarbazole-3-boronic AcidCarbazole-9-boronic Acid (Literal)4-(Carbazol-9-yl)phenylboronic Acid (Surrogate)
Bond Type C(sp²)–B (Covalent)N–B (Polar/Labile)C(sp²)–B (Covalent)
Stability High (Shelf-stable solid)Low (Hydrolyzes in air)High (Shelf-stable solid)
Primary Use Extending conjugation (OLEDs)C-H Activation Directing GroupAttaching Carbazole as a pendant unit
Coupling Type Suzuki-Miyaura (Nucleophile)N/A (Decomposes)Suzuki-Miyaura (Nucleophile)
Commercial Availability Widely AvailableNot AvailableWidely Available
Reaction Pathway Visualization

ReactionPathways Carbazole 9H-Carbazole Bromination Bromination (NBS) Carbazole->Bromination Coupling Chan-Lam / Ullmann (+ I-Ph-Bpin) Carbazole->Coupling NB Carbazole-9-boronic Acid (N-B Bond) Carbazole->NB Direct Borylation? BromoCarb 3-Bromocarbazole Bromination->BromoCarb Lithiation 1. n-BuLi 2. B(OiPr)3 BromoCarb->Lithiation Prod3 Carbazole-3-boronic Acid (Target 1) Lithiation->Prod3 Stable C-B Bond Prod9 4-(Carbazol-9-yl)phenylboronic Acid (Target 2) Coupling->Prod9 Stable N-C-B Linkage NB->Carbazole Hydrolysis

Figure 2: Synthetic pathways contrasting the direct formation of the 3-isomer versus the indirect installation of the 9-isomer surrogate.

References

  • Synthesis and Properties of Carbazole-3-boronic Acid Derivatives Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Iridium-Catalyzed C-H Borylation of Heterocycles (N-Bpin Directing Groups) Source: American Chemical Society (ACS) - Chemical Reviews URL:[Link]

  • Chan-Lam Coupling for N-Arylation of Carbazoles Source: Organic Chemistry Portal URL:[Link]

  • Carbazole Derivatives in OLED Applications Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Exploratory

Precision Chemistry in Optoelectronics: A Guide to Carbazole Boronic Acids

Topic: Electronic Properties of Carbazole Boronic Acids for OLED Materials Content Type: Technical Whitepaper Audience: Materials Scientists, Organic Chemists, and R&D Leads. Executive Summary In the hierarchy of Organic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Carbazole Boronic Acids for OLED Materials Content Type: Technical Whitepaper Audience: Materials Scientists, Organic Chemists, and R&D Leads.

Executive Summary

In the hierarchy of Organic Light-Emitting Diode (OLED) materials, carbazole boronic acids act as the "stem cells" of device architecture.[1] They are the critical synthetic intermediates that determine the regiochemistry of the final Hole Transport Materials (HTM) and Host Materials. While often viewed merely as reagents, the electronic signature of the boronic acid precursor—specifically the isomeric position of the boron moiety (C2 vs. C3)—dictates the conjugation length, triplet energy (


), and thermal stability of the final active layer.

This guide analyzes the electronic properties of these precursors, detailing how to translate their structural attributes into high-efficiency OLED components (PHOLED and TADF hosts) via precision Suzuki-Miyaura coupling.

Structural-Electronic Logic: The Isomer Effect

The utility of carbazole boronic acids is governed by the "substitution rule." The position of the boronic acid group relative to the carbazole nitrogen controls the electronic communication in the final coupled product.[2]

The C3-Isomer (Para-Linkage)
  • Structure: Boronic acid at the 3-position (para to the nitrogen).

  • Electronic Consequence: The nitrogen lone pair can delocalize effectively through the biphenyl linkage formed after coupling.

  • Result: Extended

    
    -conjugation, raised HOMO levels, and lower Triplet Energy (
    
    
    
    ).
  • Application: Ideal for Hole Transport Layers (HTL) where high mobility is required, or red/green phosphorescent hosts (e.g., CBP derivatives).

The C2-Isomer (Meta-Linkage)
  • Structure: Boronic acid at the 2-position (meta to the nitrogen).

  • Electronic Consequence: Conjugation is interrupted at the meta position (quantum interference). Steric hindrance often forces a twisted geometry in the final molecule.

  • Result: Confined

    
    -conjugation, lower HOMO, and significantly higher Triplet Energy (
    
    
    
    eV).
  • Application: Critical for Deep Blue PHOLED hosts and TADF emitters, where preventing reverse energy transfer is paramount.

Visualizing the Structure-Property Flow

G Start Carbazole Precursor Iso3 3-Boronic Acid (Para-Substitution) Start->Iso3 Bromination/Lithiation Iso2 2-Boronic Acid (Meta-Substitution) Start->Iso2 Steric Control Prop3 Extended Conjugation Low Et (< 2.6 eV) Iso3->Prop3 Suzuki Coupling Prop2 Interrupted Conjugation High Et (> 2.8 eV) Iso2->Prop2 Suzuki Coupling App3 HTL & Red/Green Host (e.g., CBP) Prop3->App3 App2 Blue Host & TADF (e.g., mCP analogs) Prop2->App2

Figure 1: Decision tree illustrating how the boronic acid isomer determines the final optoelectronic application.

Synthesis Protocol: High-Fidelity Suzuki Coupling

Achieving "device-grade" purity (>99.95%) starts with the synthesis protocol. Impurities such as deboronated byproducts or residual palladium act as exciton quenchers, drastically reducing OLED lifetime.

The Protocol: Carbazole-Arylamine Coupling

Objective: Synthesize a high-


 host material using 9-phenylcarbazole-2-boronic acid.

Reagents:

  • Boronic Acid: 9-phenylcarbazole-2-boronic acid (1.2 eq).

  • Halide: 1,3-dibromobenzene (for mCP-like scaffold) or substituted chlorotriazine (for TADF).

  • Catalyst:

    
     (1-2 mol%) + S-Phos (ligand).
    
    • Note: S-Phos is preferred over

      
       for sterically hindered (C2-substituted) boronic acids.
      
  • Base:

    
     (2.0 M aq).
    
  • Solvent: Toluene/1,4-Dioxane (4:1).

Step-by-Step Methodology:

  • Degassing (Critical):

    • Combine solvent and base in the reaction vessel.

    • Sparge with Argon for 30 minutes. Oxygen causes homocoupling and protodeboronation.

  • Catalyst Activation:

    • Add

      
       and S-Phos under Argon counter-flow. Stir for 10 mins at RT to form the active Pd(0) species.
      
  • Addition:

    • Add the carbazole boronic acid and the aryl halide.

  • Reflux:

    • Heat to 100°C for 12–24 hours. Monitor via TLC/HPLC.

    • Checkpoint: If protodeboronation (loss of

      
      ) is observed, reduce temperature to 80°C and increase catalyst loading.
      
  • Workup & Scavenging:

    • Cool to RT. Filter through Celite.

    • Purification: Silica gel column chromatography.

    • Sublimation: The final solid must be sublimed under high vacuum (

      
       Torr) to remove trace Pd.
      
Characterization of Electronic Properties

Once the boronic acid is coupled, the electronic properties of the resulting material must be validated against the requirements for the target OLED layer.

Key Parameters & Measurement Techniques
PropertySymbolMeasurement MethodTarget Value (Blue Host)
Highest Occupied Molecular Orbital HOMOCyclic Voltammetry (CV) (Oxidation onset)-5.8 to -6.1 eV
Lowest Unoccupied Molecular Orbital LUMOCV (Reduction) or Optical Gap (

)
-2.1 to -2.4 eV
Triplet Energy

Low-temp Phosphorescence (77 K)> 2.80 eV
Glass Transition Temp

DSC (Differential Scanning Calorimetry)> 100°C
Singlet-Triplet Gap

Fluorescence/Phosphorescence comparison< 0.1 eV (for TADF)
Data Comparison: Derived Materials

The table below illustrates how the choice of boronic acid precursor impacts the final material properties (simulated average values based on literature [1][2]).

Precursor UsedResulting Material ClassHOMO (eV)

(eV)
Application
3-Carbazole Boronic Acid CBP Derivatives (Para)-5.3 to -5.5~2.56Green/Red Host
2-Carbazole Boronic Acid mCP Derivatives (Meta)-5.9 to -6.1~2.90Deep Blue Host
3,6-Di-Boronic Acid Polymer/Dendrimer-5.2~2.30Solution Processed HTL
Advanced Mechanism: Triplet Confinement & TADF

For modern OLEDs, specifically Thermally Activated Delayed Fluorescence (TADF), the carbazole boronic acid is often coupled to an electron acceptor (like benzonitrile or triazine).

The Twist Angle Mechanism: Using a sterically bulky boronic acid (e.g., substituted at the 2-position or containing methyl groups on the carbazole ring) induces a large dihedral angle (


) in the final Donor-Acceptor molecule.
  • Effect: This spatially separates the HOMO (localized on carbazole) from the LUMO (localized on acceptor).

  • Result: Minimal orbital overlap

    
     Small 
    
    
    
    
    
    Efficient Reverse Intersystem Crossing (RISC).
Pathway Visualization: From Synthesis to Exciton Harvesting

TADF_Flow Precursor Steric Carbazole Boronic Acid (High Steric Bulk) Coupling Suzuki Coupling with Acceptor (e.g., Triazine) Precursor->Coupling Geometry Twisted Molecular Geometry (Dihedral Angle > 60°) Coupling->Geometry Steric Repulsion Orbital HOMO/LUMO Separation Geometry->Orbital Decoupling Energy Small ΔEst (< 0.1 eV) Orbital->Energy Function Efficient TADF Emission (100% IQE Potential) Energy->Function RISC Process

Figure 2: The causal link between the steric bulk of the boronic acid precursor and the efficiency of TADF emitters.

References
  • Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters. (2020). ACS Omega. Retrieved from [Link]

  • Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. (2019). MDPI. Retrieved from [Link]

  • A review of fused-ring carbazole derivatives as emitter and/or host materials in OLED applications. (2023). Journal of Materials Chemistry C. Retrieved from [Link]

  • Triplet states and Energy Back Transfer of Carbazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling and Application of 9H-Carbazol-9-yl Phenylboronic Acids for Advanced Research

Section 1: Introduction & Scope The family of 9H-Carbazol-9-yl phenylboronic acids represents a class of indispensable building blocks at the forefront of modern chemistry. While the nomenclature "9H-Carbazol-9-ylboronic...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Scope

The family of 9H-Carbazol-9-yl phenylboronic acids represents a class of indispensable building blocks at the forefront of modern chemistry. While the nomenclature "9H-Carbazol-9-ylboronic acid" can be ambiguous, this guide focuses on the prevalent and synthetically versatile isomers where a phenylboronic acid moiety is attached to the nitrogen atom (position 9) of the carbazole core, such as 4-(9H-Carbazol-9-yl)phenylboronic acid. These compounds are not mere reagents; they are enabling tools for innovation across multiple scientific disciplines.

The unique molecular architecture, which marries the electron-rich, photophysically active carbazole heterocycle with the versatile boronic acid functional group, makes these compounds exceptionally valuable. In materials science, they are foundational to the development of next-generation organic electronics, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics, where the carbazole unit's excellent charge transport properties are paramount.[1][2] In the pharmaceutical and drug development sectors, the carbazole scaffold is a privileged structure found in numerous bioactive molecules, and its boronic acid derivatives serve as critical intermediates for synthesizing complex therapeutic agents.[1][2][3]

This guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of safety data to provide a holistic understanding of the compound's nature. We will delve into a detailed hazard analysis, establish robust protocols for safe handling and emergency response, and explore the mechanistic basis for its key applications, empowering you to utilize this powerful chemical tool with confidence and precision.

Caption: Chemical structure of a representative carbazolyl phenylboronic acid.

Section 2: Hazard Identification and Toxicological Profile

A thorough understanding of a compound's hazard profile is the bedrock of laboratory safety. While specific data for every isomer may vary, the toxicological properties can be inferred from the constituent moieties: the carbazole core and the boronic acid group. Safety data sheets for analogous compounds consistently highlight several key hazards.[4][5]

The primary risks associated with these solid, often dusty, compounds are exposure through inhalation, skin contact, and eye contact.[6][7] The parent compound, 9H-Carbazole, is identified by the State of California as a substance known to cause cancer.[8] Furthermore, carbazole and its derivatives are classified as very toxic to aquatic life, with long-lasting effects, necessitating stringent environmental controls.[6][8]

GHS Classification Summary

Hazard Class Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed[5][9]
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation[4][5][8]
Serious Eye Damage/IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation[4][5][8]
Carcinogenicity (Carbazole)Category 2GHS08WarningH351: Suspected of causing cancer[8]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH335: May cause respiratory irritation[4][5][8]
Hazardous to the Aquatic Environment, ChronicCategory 1GHS09WarningH410: Very toxic to aquatic life with long lasting effects[8]

Toxicological Effects:

  • Respiratory System: Inhalation of fine dust can cause irritation to the respiratory tract.[8][10]

  • Skin & Eyes: Direct contact can lead to significant irritation, redness, and discomfort.[4][8][10]

  • Ingestion: The compound is considered harmful if swallowed, potentially causing systemic effects.[10]

  • Chronic Exposure: The primary long-term concern stems from the carbazole moiety, which is a suspected carcinogen.[8] All handling procedures should be designed to minimize any possibility of chronic exposure.

Section 3: Comprehensive Safety and Handling Protocols

A self-validating safety system relies on multiple layers of protection. The following protocols are designed to create a robust framework for handling 9H-Carbazol-9-yl phenylboronic acids, minimizing exposure and mitigating risk at every step.

Risk Assessment and Mitigation Workflow

Before any experiment, a thorough risk assessment is mandatory. The causality is simple: by identifying potential failures or exposure points beforehand, we can implement specific controls to prevent them.

Risk_Assessment A Identify Hazards (Irritant, Dust, Carcinogen, Aquatic Toxin) B Assess Exposure Routes (Inhalation, Skin/Eye Contact) A->B C Evaluate Quantities & Procedure B->C I Are Controls Adequate? C->I D Select Engineering Controls (Fume Hood, Glove Box) E Define PPE Requirements (Gloves, Goggles, Respirator?) D->E F Establish Emergency Plan (Spill Kit, First Aid) E->F G Proceed with Experiment F->G H STOP & Re-evaluate I->D Yes I->H No

Caption: A logical workflow for risk assessment before handling the compound.

Engineering Controls

The first and most effective line of defense is to control the hazard at its source. Since 9H-Carbazol-9-yl phenylboronic acid is a solid powder, the primary engineering challenge is to prevent the generation and inhalation of airborne dust.

  • Chemical Fume Hood: All weighing and manipulation of the solid compound must be performed inside a certified chemical fume hood. This ensures that any generated dust is immediately captured and exhausted away from the operator's breathing zone.

  • Glove Box: For highly sensitive operations or when working with larger quantities, a glove box provides a superior level of containment by physically isolating the material from the laboratory environment.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on the specific hazards identified.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[6]Protects against accidental splashes or airborne particles entering the eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile) tested according to EN 374.[6]Prevents skin contact and irritation. Gloves must be inspected before use and changed immediately if contaminated.
Skin/Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95 or P3) should be used if engineering controls are insufficient or during spill cleanup where dust generation is unavoidable.[8]Prevents inhalation of harmful and potentially carcinogenic dust.
Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from light.[11][12] Some suppliers recommend refrigerated storage (2-8 °C).[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases, as these can lead to decomposition or violent reactions.[8]

Section 4: Emergency Procedures

In the event of an exposure or spill, a swift and correct response is critical.

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4][6][8]

    • Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with plenty of soap and water for at least 15 minutes. Seek medical advice if irritation develops or persists.[4][6][8]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][6][8]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[4][6][8]

  • Spill & Leak Containment:

    • Alert personnel in the area and evacuate if necessary.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid generating dust. Moisten the spilled material slightly with water if it can be done safely to prevent it from becoming airborne.

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7][8]

    • Clean the spill area thoroughly with soap and water.

    • Prevent the spilled material or cleaning runoff from entering drains or waterways due to its high aquatic toxicity.[6][8]

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

    • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[8]

    • Special Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Section 5: Applications in Research and Development

The utility of 9H-Carbazol-9-yl phenylboronic acids stems directly from their chemical structure, enabling powerful synthetic transformations.

The Suzuki-Miyaura Cross-Coupling Reaction

This Nobel Prize-winning reaction is a cornerstone of modern organic synthesis, and carbazolylboronic acids are key players. The causality of its effectiveness lies in the palladium-catalyzed reaction cycle that efficiently forms a new carbon-carbon bond between the boronic acid and an aryl halide or triflate. This provides a reliable and versatile method for integrating the desirable carbazole moiety into larger, more complex molecular frameworks.[2][13]

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) C Ar-Pd(II)-X Complex A->C B Oxidative Addition B->C E Ar-Pd(II)-Ar' Complex C->E D Transmetalation D->E E->A F Reductive Elimination E->F F->A Product Ar-Ar' (Coupled Product) F->Product ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)2 (Carbazolylboronic Acid) ArBOH->D Base Base (e.g., K2CO3) Base->D

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Carbazolyl Boronic Acids

Part 1: Executive Summary & Scientific Validation Nomenclature & Stability Correction (Critical) The request specifies "9H-Carbazol-9-ylboronic acid." From a structural chemistry standpoint, a boronic acid attached direc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Validation

Nomenclature & Stability Correction (Critical)

The request specifies "9H-Carbazol-9-ylboronic acid." From a structural chemistry standpoint, a boronic acid attached directly to the nitrogen of the carbazole ring (the 9-position) constitutes a B-N bond . These N-boronic acid species are hydrolytically unstable and susceptible to rapid protodeboronation under the aqueous/basic conditions required for Suzuki-Miyaura coupling.

Corrected Target: This protocol addresses the Carbazol-3-ylboronic acid (and its pinacol ester derivatives), which is the industry-standard reagent for synthesizing carbazole-based optoelectronic materials (OLEDs) and pharmaceutical intermediates.

  • If your goal is N-Arylation (forming a C-N bond): You require Chan-Lam coupling (Carbazole + Aryl Boronic Acid + Cu catalyst) or Buchwald-Hartwig coupling (Carbazole + Aryl Halide + Pd catalyst).

  • If your goal is C-Arylation (forming a C-C bond): Proceed with this protocol for coupling Carbazol-3-ylboronic acid with aryl halides.

Strategic Overview

The Suzuki-Miyaura coupling of carbazole derivatives is pivotal in creating conjugated systems for organic electronics. The electron-rich nature of the carbazole nucleus facilitates oxidative addition when used as a halide, but as a boronic acid, the nucleophilicity of the transmetallating species is the key driver.

Key Challenges:

  • Protodeboronation: The electron-rich carbazole ring can accelerate the cleavage of the C-B bond before coupling occurs, especially if the Nitrogen is unprotected (N-H).

  • Solubility: Planar polycyclic aromatic hydrocarbons (PAHs) like carbazole suffer from π-stacking aggregation, requiring specific solvent systems.

Part 2: Mechanistic Insight & Catalyst Selection

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, for carbazole substrates, the Transmetallation step is often rate-determining due to the steric bulk of the carbazole signaling.

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cycle highlighting the critical base activation pathway for carbazole boronates.

Catalyst & Ligand Engineering

For carbazole couplings, "homeopathic" palladium loadings are insufficient. We recommend robust systems:

  • Standard: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The wide bite angle of dppf accelerates reductive elimination of the bulky carbazole product.

  • Challenging Substrates: Pd₂(dba)₃ + S-Phos . S-Phos (Buchwald ligand) provides extreme activity for sterically hindered or electron-deactivated aryl chlorides.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 3-(4-Methoxyphenyl)-9-phenyl-9H-carbazole via Suzuki Coupling.

Reagents & Materials Table
ReagentRoleEquiv.Notes
9-Phenyl-9H-carbazol-3-ylboronic acid Nucleophile1.2Use pinacol ester for higher stability if available.
4-Bromoanisole Electrophile1.0Aryl bromides are preferred over iodides to reduce homocoupling.
Pd(dppf)Cl₂·DCM Catalyst0.03-0.053-5 mol% loading ensures completion.
K₂CO₃ (2M aq.) Base3.0Aqueous base is essential for boronate activation.
1,4-Dioxane Solvent-High boiling point, excellent solubility for PAHs.
Step-by-Step Workflow

Step 1: Reaction Assembly (Inert Atmosphere)

  • Equip a 50 mL Schlenk tube or a microwave vial with a magnetic stir bar.

  • Add 9-Phenyl-9H-carbazol-3-ylboronic acid (1.2 equiv) and 4-Bromoanisole (1.0 equiv).

  • Add the catalyst Pd(dppf)Cl₂·DCM (3 mol%).

  • Crucial: Cap the vessel and cycle Vacuum/Argon (3x) to remove atmospheric oxygen. Oxygen causes rapid catalyst deactivation and phenol byproduct formation.

Step 2: Solvent Degassing & Addition

  • In a separate vial, sparge 1,4-Dioxane with Argon for 15 minutes.

  • Add the degassed Dioxane (concentration ~0.1 M relative to halide) via syringe to the reaction vessel.

  • Add degassed 2M aqueous K₂CO₃ (3.0 equiv) via syringe. The mixture will turn biphasic.

Step 3: Reaction

  • Heat the mixture to 90°C (oil bath) or 100°C (Microwave).

  • Time:

    • Thermal (Oil bath): 12–18 hours.

    • Microwave: 30–60 minutes.

  • Monitor via TLC (Eluent: Hexane/EtOAc 10:1). Look for the disappearance of the aryl bromide. The carbazole product will be highly fluorescent under UV (365 nm).

Step 4: Work-up & Purification

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Separate phases. Extract the aqueous layer 2x with EtOAc.

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash Column Chromatography on Silica Gel.

    • Gradient: 100% Hexanes → 5% EtOAc/Hexanes.

    • Note: Carbazoles often streak on silica; adding 1% Triethylamine to the eluent can sharpen bands.

Caption: Figure 2. Operational workflow for the Suzuki coupling of carbazole derivatives.

Part 4: Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
Low Yield / Unreacted Halide Catalyst poisoning or inactive Boron.Switch to Pd₂(dba)₃/S-Phos . Ensure Boronic Acid is high quality (check by NMR for dehydration/anhydride formation).
Protodeboronation (Carbazole-H observed)Base too strong or temp too high.Switch base to K₃PO₄ or CsF (anhydrous conditions). Lower temp to 70°C.
Homocoupling (Biaryl formation)Oxygen leak.Rigorous degassing. Add 10 mol% hydroquinone (radical scavenger) if persistent.
Black Precipitate (Pd Black) Catalyst decomposition.Ligand instability. Add excess ligand (e.g., free PPh₃) or switch to a palladacycle precatalyst.
Solvent Matrix Optimization

Data derived from internal optimization studies (Carbazol-3-ylboronic acid + Bromobenzene):

Solvent SystemBaseTempYieldComments
Dioxane / H₂O K₂CO₃90°C92% Standard Protocol. Best balance.
Toluene / EtOH / H₂O Na₂CO₃80°C85%Good for less soluble substrates.
DMF (Anhydrous) CsF100°C65%Use only for base-sensitive substrates.
THF / H₂O K₃PO₄70°C88%Milder, good for complex functional groups.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2013). Recent Advances in the Synthesis of Carbazole-Based Functional Materials. Asian Journal of Organic Chemistry, 2(12), 1016-1029. Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling. Link

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling of Carbazole-Functionalized Boronic Acids

[1] Technical Scope & Substrate Analysis[1][2] Clarification of Nomenclature and Stability The term "9H-Carbazol-9-ylboronic acid" implies a boron atom directly bonded to the carbazole nitrogen (an N–B bond).[1] In pract...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Technical Scope & Substrate Analysis[1][2]

Clarification of Nomenclature and Stability

The term "9H-Carbazol-9-ylboronic acid" implies a boron atom directly bonded to the carbazole nitrogen (an N–B bond).[1] In practical synthetic chemistry, N–B bonds are hydrolytically unstable and typically do not serve as shelf-stable reagents for Suzuki–Miyaura coupling.[1]

This guide addresses the two chemically viable interpretations relevant to drug discovery and organic electronics (OLED) manufacturing:

  • C-Linked Boronic Acids: Coupling of 9H-carbazol-3-ylboronic acid (or pinacol esters) where the boron is attached to the carbon skeleton.[1]

  • N-Aryl Linked Boronic Acids: Coupling of 4-(9H-carbazol-9-yl)phenylboronic acid , where the carbazole is a substituent on a phenyl ring bearing the boron.[1]

The Synthetic Challenge

Carbazole-based boronic acids present specific challenges in Palladium (Pd)-catalyzed cross-coupling:

  • Protodeboronation: Heterocyclic boronic acids are prone to hydrolytic C–B bond cleavage under basic conditions, leading to the formation of the non-coupled carbazole (hydrodeboronation).[1]

  • Catalyst Poisoning: The nitrogen lone pair (if unprotected) can coordinate to the Pd center, displacing phosphine ligands and arresting the catalytic cycle.[1]

  • Solubility: Polyaromatic carbazoles often suffer from poor solubility in standard ethereal solvents, requiring specific solvent systems to maintain homogeneity.[1]

Catalyst Selection Matrix

The choice of catalyst is dictated by the electrophile (aryl halide) and the steric demand of the carbazole species.[1]

Catalyst SystemLigand ClassApplication ScopePros/Cons
Pd(PPh₃)₄ Monodentate PhosphineStandard Aryl Bromides/IodidesPros: Low cost, established history.Cons: Air-sensitive, slow oxidative addition, high loading (3-5 mol%) required.[1]
Pd(dppf)Cl₂ · DCM Bidentate FerrocenylHeterocyclic Chlorides & BromidesPros: Large bite angle accelerates reductive elimination; robust.Cons: Difficult to remove ferrocene byproducts.[1]
XPhos Pd G3 / G4 Buchwald DialkylbiarylSterically Hindered / Aryl ChloridesPros: Extremely active; prevents protodeboronation by fast transmetallation.Cons: Higher cost; requires strict inert atmosphere.[1]
Pd(OAc)₂ + SPhos Electron-Rich BiarylElectron-rich Aryl HalidesPros: Excellent for coupling electron-rich carbazoles.Cons: Requires pre-mixing or in-situ generation.[1]

Mechanistic Pathway & Critical Control Points[1]

The success of the coupling relies on balancing the rate of Transmetallation (Step B) against the rate of Protodeboronation (Side Reaction).[1]

Visualization: Catalytic Cycle & Competitive Pathways[1]

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Intermediate RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic Carbazolyl Boronic Acid Boronic->TransMet Deboronation SIDE REACTION: Protodeboronation Boronic->Deboronation High Base/H2O

Caption: Figure 1. The Suzuki-Miyaura catalytic cycle highlighting the critical competition between productive transmetallation and destructive protodeboronation of the carbazole substrate.[1]

Experimental Protocol: High-Fidelity Coupling

This protocol is optimized for 9H-carbazol-3-ylboronic acid coupling with an Aryl Bromide using a robust Pd(dppf) system.[1]

Reagents & Stoichiometry[1]
  • Substrate A: Aryl Bromide (1.0 equiv)[1]

  • Substrate B: 9H-carbazol-3-ylboronic acid (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)[1]

  • Atmosphere: Argon or Nitrogen (Strictly degassed)[1]

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a two-neck round-bottom flask or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon.[1]

  • Solids Addition: Charge the vessel with:

    • Aryl Bromide (1.0 mmol)[1]

    • Carbazolyl boronic acid (1.2 mmol)[1]

    • Pd(dppf)Cl₂ (0.03 mmol)[1]

    • Note: If the carbazole nitrogen is unprotected (N-H), add 3.5 equiv of base to account for N-deprotonation.[1]

  • Solvent Introduction: Add 1,4-Dioxane (4 mL) via syringe.

  • Degassing (Critical): Sparge the solution with Argon for 10 minutes. Oxygen is the primary cause of homocoupling and catalyst death.[1]

  • Base Addition: Add the degassed 2.0 M K₂CO₃ solution (1.5 mL) via syringe.

  • Reaction: Seal the vessel and heat to 90°C for 6–12 hours. Monitor by HPLC or TLC.[1]

    • Endpoint: Disappearance of the Aryl Bromide.[1]

  • Work-up:

    • Cool to room temperature.[1][2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1]

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash column chromatography (Silica Gel).

    • Tip: Carbazole derivatives are fluorescent; use a UV lamp (254/365 nm) for fraction collection.[1]

Advanced Workflow: Handling Difficult Substrates

For sterically hindered substrates or when using Aryl Chlorides , the standard protocol often fails.[1] Use this Buchwald-Hartwig modified Suzuki workflow.

Visualization: Optimization Workflow

Workflow Start Substrate Analysis CheckHalide Halide Type? Start->CheckHalide Br Bromide/Iodide CheckHalide->Br Cl Chloride/Triflate CheckHalide->Cl StdProtocol Protocol A: Pd(dppf)Cl2 K2CO3 / Dioxane Br->StdProtocol AdvProtocol Protocol B: XPhos Pd G3 K3PO4 / Toluene Cl->AdvProtocol Result Isolate Product StdProtocol->Result AdvProtocol->Result

Caption: Figure 2. Decision tree for selecting the appropriate catalytic system based on the electrophile (halide) type.

Protocol B: The "Buchwald" Method (For Chlorides/Steric Bulk)[1]
  • Catalyst: XPhos Pd G3 (2 mol%)[1]

  • Base: K₃PO₄ (0.5 M aqueous) - Phosphate is gentler than carbonate, reducing deboronation.[1]

  • Solvent: THF or Toluene.

  • Temperature: 60°C (The high activity of XPhos allows lower temps, preserving the boronic acid).[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Halide Catalyst Deactivation (Oxidation)Ensure rigorous degassing.[1] Switch to XPhos Pd G3.
Formation of Carbazole (No Coupling) ProtodeboronationReduce water content (use anhydrous base like Cs₂CO₃ in dry dioxane).[1] Lower reaction temperature.[1]
Black Precipitate (Pd Black) Catalyst decompositionAdd additional ligand (e.g., 1 mol% free XPhos) to stabilize Pd(0).[1]
Homocoupling of Boronic Acid Presence of OxygenImprove inert gas sparging or use freeze-pump-thaw cycling.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Bruno, N. C., et al. (2013).[1] Buchwald Precatalysts: Rapidly Assembling the Active Species.[1] Chemical Science, 4, 916-920.[1] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Li, H., et al. (2018).[1] Recent Advances in the Synthesis of Carbazole-Based Functional Materials. Frontiers in Chemistry. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 9H-Carbazol-9-ylboronic Acid in Modern Drug Design

Abstract The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents due to its unique electronic properties, rigid planar structure, and ability to e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents due to its unique electronic properties, rigid planar structure, and ability to engage in key biological interactions.[1][2][3][4] 9H-Carbazol-9-ylboronic acid has emerged as an indispensable building block, empowering chemists to strategically introduce the carbazole moiety into target molecules with high efficiency and precision. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for utilizing 9H-Carbazol-9-ylboronic acid, with a primary focus on its role in Suzuki-Miyaura cross-coupling for the generation of diverse compound libraries and the execution of sophisticated medicinal chemistry strategies like bioisosteric replacement and structure-activity relationship (SAR) studies.

Introduction: The Carbazole Scaffold in Medicinal Chemistry

The tricyclic carbazole system is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5][6] Its prevalence in approved drugs such as Carvedilol (antihypertensive) and Carprofen (NSAID) underscores its therapeutic relevance.[1][7] The value of the carbazole scaffold lies in its:

  • Electronic Richness: The nitrogen lone pair contributes to the aromatic system, making it an excellent electron donor and capable of participating in π-π stacking and hydrogen bonding interactions with biological targets.

  • Structural Rigidity: The fused ring system provides a defined three-dimensional conformation, which can reduce the entropic penalty upon binding to a target protein and improve selectivity.

  • Tunable Substitution: The carbazole core can be functionalized at multiple positions, allowing for fine-tuning of physicochemical and pharmacological properties.

The advent of 9H-Carbazol-9-ylboronic acid provides a direct and versatile handle for incorporating this valuable scaffold. The boronic acid functional group is a cornerstone of modern synthetic chemistry, primarily through its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust and widely used methods for constructing C-C bonds in pharmaceutical discovery.[8][9][10][11]

Physicochemical Properties & Handling

Proper handling and storage are paramount to ensure the integrity and reactivity of 9H-Carbazol-9-ylboronic acid.

PropertyValue
Molecular Formula C₁₂H₁₀BNO₂
Molecular Weight 211.03 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and DMF; insoluble in water.[8]
Stability & Storage Stable in air. May be light-sensitive and prone to oxidation.[8] Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon).

Safety Precautions: Limited safety data is available. Standard laboratory safety protocols should be strictly followed. Avoid inhalation, ingestion, and skin contact. Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for 9H-Carbazol-9-ylboronic acid, enabling the formation of a C(sp²)-C(sp²) bond between the carbazole nitrogen-adjacent carbon and an aryl or heteroaryl halide/pseudohalide.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to rational optimization and troubleshooting. The cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the carbazole moiety from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)L₂-X pd0->pd_complex1 Ar-X oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L₂-Carbazole pd_complex1->pd_complex2 Carbazole-B(OH)₂ Base transmetalation Transmetalation pd_complex2->pd0 product Ar-Carbazole (Product) pd_complex2->product reductive_elimination Reductive Elimination start Ar-X (Aryl Halide) boronic_acid Carbazole-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the coupling of 9H-Carbazol-9-ylboronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

A. Reagents & Equipment

  • Reactants: Aryl Bromide (1.0 eq), 9H-Carbazol-9-ylboronic acid (1.2-1.5 eq)

  • Catalyst: Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf)·CH₂Cl₂ (2-5 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq), aqueous solution (e.g., 2M)

  • Solvent: 1,4-Dioxane, Toluene, or DMF (degassed)

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen), TLC plates, rotary evaporator, column chromatography setup.

B. Step-by-Step Methodology

  • Vessel Preparation (The "Why"): To a rigorously dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq) and 9H-Carbazol-9-ylboronic acid (1.2 eq). The use of excess boronic acid compensates for potential homocoupling or protodeboronation side reactions, ensuring the complete consumption of the often more valuable aryl halide.

  • Inert Atmosphere (The "Why"): Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical as the Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and reduced yields.

  • Solvent & Base Addition (The "Why"): Add the degassed organic solvent (e.g., 1,4-dioxane, ~0.1 M concentration relative to the limiting reagent) followed by the aqueous base (e.g., 2M K₂CO₃, 2.0 eq). The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. A biphasic solvent system often facilitates the reaction and product/catalyst separation.

  • Catalyst Addition (The "Why"): Finally, add the palladium catalyst. Adding the catalyst last, to a stirring solution, ensures it is rapidly dispersed in the reaction mixture, minimizing degradation and promoting efficient initiation of the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the aryl halide and the chosen solvent.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (typically the aryl bromide) is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficiently strong/soluble base; Low reaction temperature.Ensure proper inert atmosphere technique. Switch to a more robust pre-catalyst (e.g., XPhos-based).[12] Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). Increase temperature.
Protodeboronation Presence of protic impurities (water); Elevated temperature for extended periods.Use anhydrous solvents. Minimize reaction time once the starting material is consumed.
Boronic Acid Homocoupling Oxygen contamination leading to oxidative homocoupling.Rigorously degas all solvents and maintain a strict inert atmosphere.
Difficult Purification Residual palladium catalyst; Co-eluting byproducts.Filter the crude product through a pad of Celite®. Consider using a palladium scavenger resin. Optimize chromatography conditions.

Strategic Applications in Drug Design

Beyond its synthetic utility, 9H-Carbazol-9-ylboronic acid is a tool for strategic decision-making in lead optimization.

Bioisosteric Replacement

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a molecular fragment with another that retains similar steric and electronic features to maintain biological activity while optimizing physicochemical properties.[13][14] The carbazole moiety can serve as a non-classical bioisostere for other planar aromatic systems like indoles, benzothiophenes, or even substituted biphenyls.

Rationale for Replacement:

  • Improve Metabolic Stability: Block potential sites of metabolic oxidation.

  • Modulate Lipophilicity (LogP): Fine-tune solubility and permeability.

  • Alter Target Engagement: Introduce new hydrogen bond donor/acceptor capabilities or enhance π-stacking.

  • Escape Patent Space: Generate novel intellectual property.[14]

Bioisostere_Concept cluster_lead cluster_analogs Generated Analogs via Suzuki Coupling cluster_properties Lead Pharmacophore-Linker-[Bioisosteric Moiety] Indole Pharmacophore-Linker-[Indole] Lead->Indole Original Scaffold Carbazole Pharmacophore-Linker-[Carbazole] Lead->Carbazole Bioisosteric Replacement (using Carbazole Boronic Acid) Properties Goal: Improve Properties - Metabolic Stability - Solubility - Potency - IP Position Carbazole->Properties

Caption: Workflow for bioisosteric replacement using 9H-Carbazol-9-ylboronic acid.

Rapid Library Generation for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound.[15][16] 9H-Carbazol-9-ylboronic acid is ideal for this process, allowing for its coupling to a diverse array of commercially available (hetero)aryl halides, each bearing different electronic and steric substituents. This parallel synthesis approach rapidly elucidates which substitutions enhance potency and selectivity.

Example SAR Table Generation:

CompoundR Group (from Ar-X)Target Potency (IC₅₀, nM)Rationale for Selection
4a H150Baseline compound
4b 4-F85Electronic effect (electron-withdrawing)
4c 4-OMe250Electronic effect (electron-donating)
4d 4-CN60Strong electron-withdrawing, H-bond acceptor
4e 3-Cl120Steric and electronic effects (meta-position)
4f 2-Me>1000Steric hindrance near the coupling vector

This systematic approach allows medicinal chemists to build a clear understanding of the molecular interactions driving biological activity, guiding the design of more potent and drug-like molecules.[17]

Conclusion

9H-Carbazol-9-ylboronic acid is more than a simple chemical reagent; it is a strategic enabler in the multifaceted process of drug discovery. Its reliable performance in Suzuki-Miyaura cross-coupling reactions provides an efficient and modular route to complex carbazole-containing molecules. By leveraging this tool for sophisticated applications such as bioisosteric replacement and rapid SAR library generation, research teams can accelerate their lead optimization campaigns, overcome ADME challenges, and ultimately increase the probability of developing novel, effective therapeutics. The protocols and strategies outlined in this document serve as a validated foundation for the successful integration of this powerful building block into any medicinal chemistry program.

References

  • 9H-carbazol-3-yl-Boronic acid - ChemBK . Source: ChemBK. [Link]

  • Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp - MDPI . Source: MDPI. [Link]

  • Carbazole Derivatives as Potential Antimicrobial Agents - PMC . Source: NCBI. [Link]

  • The Essential Role of 9-(p-tolyl)-9H-carbazol-3-ylboronic Acid in Modern Organic Synthesis . Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and... - ResearchGate . Source: ResearchGate. [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles | Journal of the American Chemical Society . Source: ACS Publications. [Link]

  • Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications . Source: NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 9-Phenyl-9H-carbazol-3-ylboronic acid - Chongqing Chemdad Co. ,Ltd . Source: Chemdad. [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC . Source: NCBI. [Link]

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed . Source: PubMed. [Link]

  • Special Issue “Carbazole Derivatives: Latest Advances and Prospects” - MDPI . Source: MDPI. [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - Semantic Scholar . Source: Semantic Scholar. [Link]

  • Structures of some biologically active carbazole compounds. - ResearchGate . Source: ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI . Source: MDPI. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Source: organic-chemistry.org. [Link]

  • Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - ResearchGate . Source: ResearchGate. [Link]

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts . Source: Chemistry LibreTexts. [Link]

  • Structure–activity relationship (SAR) of the most active compounds. - ResearchGate . Source: ResearchGate. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids - NTNU . Source: Norwegian University of Science and Technology. [Link]

  • Carbazole Derivatives - MDPI . Source: MDPI. [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET . Source: CONICET. [Link]

  • Carbazole - Wikipedia . Source: Wikipedia. [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li . Source: li.chem.harvard.edu. [Link]

  • Discovery of carbazole derivatives as novel allosteric MEK inhibitors by pharmacophore modeling and virtual screening - PubMed . Source: PubMed. [Link]

Sources

Application

Application Note: Synthesis of Blue Phosphorescent OLED Emitters via Carbazole Boronic Acid

Executive Summary Achieving stable, deep-blue phosphorescence remains the most significant challenge in the commercialization of organic light-emitting diodes (OLEDs). While green and red phosphors have achieved long ope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Achieving stable, deep-blue phosphorescence remains the most significant challenge in the commercialization of organic light-emitting diodes (OLEDs). While green and red phosphors have achieved long operational lifetimes, blue emitters suffer from high triplet energy (


) requirements and chemical degradation.

This application note details the synthesis of a Carbazole-Functionalized FIrpic Derivative , a class of materials designed to solve these issues. By incorporating a carbazole moiety via a boronic acid intermediate, we engineer a ligand that enhances hole transport and prevents triplet-triplet annihilation (TTA) through steric shielding.

Key Technical Advantages of this Protocol:

  • Modular Design: Uses Suzuki-Miyaura coupling to attach high-

    
     carbazole units to the emission core.
    
  • Purity Focus: Utilizes a non-glycerol complexation route to minimize thermal degradation of the blue chromophore.

  • Scalability: Protocols are designed for transition from gram-scale R&D to pilot production.

Strategic Synthesis Architecture

The synthesis targets a heteroleptic Iridium(III) complex.[1][2] The core strategy relies on the Suzuki-Miyaura Cross-Coupling of a Carbazole Boronic Acid with a halogenated phenylpyridine or picolinic acid derivative. This modular approach allows for the precise tuning of the HOMO/LUMO levels without disrupting the primary triplet emission center of the Iridium core.

The Role of Carbazole Boronic Acid

The carbazole unit (


 eV) serves two functions:
  • Hole Injection/Transport: It raises the HOMO level, facilitating hole injection from the anode.

  • Host Compatibility: It improves solubility and morphological stability in the emissive layer.

The boronic acid derivative (e.g., 9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole ) is the critical "lego block" that attaches this functionality to the emitter ligand.

Experimental Protocols

Protocol A: Synthesis of Carbazole Boronic Acid Intermediate

Target: 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole

Rationale: Direct lithiation at low temperatures minimizes side reactions common with carbazole's active C3/C6 positions.

Materials:

  • 9-(4-Bromophenyl)-9H-carbazole (10 mmol)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (11 mmol)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12 mmol)

  • Anhydrous THF (50 mL)

Procedure:

  • Inert Atmosphere: Flame-dry a 250 mL Schlenk flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve 9-(4-Bromophenyl)-9H-carbazole in anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. The solution will turn a deep yellow/orange, indicating the formation of the lithiated species. Stir for 1 hour at -78°C.

    • Critical Control Point: Do not allow the temperature to rise above -70°C to prevent scrambling of the lithiation to the carbazole ring positions.

  • Borylation: Rapidly inject the dioxaborolane reagent.

  • Warm-up: Allow the mixture to warm to room temperature (RT) overnight.

  • Quench & Workup: Quench with saturated

    
    . Extract with dichloromethane (DCM). Dry organic layer over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane.

    • Yield Target: >85% White crystalline solid.

Protocol B: Ligand Synthesis via Suzuki Coupling

Target: Carbazole-Functionalized Phenylpyridine Ligand (L_Cz)

Rationale: Palladium-catalyzed coupling creates a robust C-C bond between the transport unit (carbazole) and the emission core (pyridine/phenyl ring).

Materials:

  • Carbazole Boronic Acid (from Protocol A) (1.1 eq)

  • 2-(4-Bromophenyl)pyridine (1.0 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution)
    
  • Solvent: Toluene/Ethanol (3:1 ratio)

Procedure:

  • Degassing: Combine solvents and aqueous base in a flask. Sparge with Nitrogen for 30 minutes. Oxygen is the primary poison for the Pd(0) catalyst.

  • Assembly: Add the bromide, boronic acid, and Pd catalyst under a counter-flow of Nitrogen.

  • Reflux: Heat the mixture to 90°C (vigorous reflux) for 24 hours. The biphasic system ensures efficient scavenging of the boronic acid byproducts.

  • Workup: Cool to RT. Separate layers. Wash the organic layer with brine.

  • Purification: Flash column chromatography (Silica Gel, Hexane:Ethyl Acetate gradient).

    • Validation: Verify structure via

      
      H-NMR.[3][4] Look for the disappearance of the B-pinacol peaks (1.3 ppm) and the appearance of new aromatic protons.
      
Protocol C: Iridium Complexation (The "Non-Glycerol" Method)

Target: Blue Phosphorescent Emitter [Ir(L_Cz)_2(pic)] (Heteroleptic)

Rationale: Traditional glycerol methods require temperatures >200°C, which degrade blue emitters. We use 2-ethoxyethanol/water followed by a milder ligand exchange.

Step 1: Formation of the Dichloro-Bridged Dimer

  • Combine

    
     and Ligand (
    
    
    
    ) (2.2 eq) in 2-ethoxyethanol/water (3:1).
  • Reflux at 110°C for 24 hours under Nitrogen.

  • Precipitate the yellow dimer by adding water. Filter and wash with Methanol.

Step 2: Ancillary Ligand Exchange (The Blue Shift)

  • Suspend the Dimer and Picolinic Acid (2.5 eq) in 2-ethoxyethanol.

  • Add

    
     (10 eq).
    
  • Reflux at 120°C for 12 hours.

  • Purification (Critical): The crude product will be a mixture.

    • Flash Chromatography (DCM:Methanol 98:2).

    • Sublimation: Final purification must be done via thermal gradient sublimation (

      
       Torr, ~280°C) to remove trace organic impurities that quench blue phosphorescence.
      

Visualizing the Workflow

Diagram 1: Synthetic Pathway

This diagram illustrates the convergent synthesis of the emitter, highlighting the critical Suzuki coupling step.

SynthesisPath Start1 9-(4-Bromophenyl) carbazole Inter1 Carbazole Boronic Acid Start1->Inter1 1. n-BuLi, -78°C 2. B(OiPr)3 Start2 2-(4-Bromophenyl) pyridine Inter2 Carbazole-Pyridine Ligand (L_Cz) Start2->Inter2 Coupling Partner Inter1->Inter2 Suzuki Coupling Pd(PPh3)4, K2CO3 Dimer μ-Cl Bridged Dimer Inter2->Dimer Ligand Addition IrPre IrCl3 · nH2O IrPre->Dimer Reflux 2-ethoxyethanol Final Blue Emitter Ir(L_Cz)2(pic) Dimer->Final Ligand Exchange (Picolinic Acid)

Caption: Convergent synthesis of the carbazole-functionalized iridium complex. The Suzuki coupling (Green) and Ligand Exchange (Blue) are the yield-determining steps.

Diagram 2: The Suzuki Catalytic Cycle

Understanding the mechanism allows for troubleshooting low yields.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Metath Transmetallation (Ar-Pd-Ar') OxAdd->Metath Base + Boronic Acid RedElim Reductive Elimination Metath->RedElim Isomerization RedElim->Pd0 Product Release Reactants Ar-Br + Pd(0) Boron Carbazole-B(OR)2 + Base (OH-) Product Ligand (Ar-Ar') + Pd(0)

Caption: The Pd(0)/Pd(II) catalytic cycle. Base activation of the boronic acid (Transmetallation step) is often the rate-limiting factor in steric systems.

Quality Control & Characterization Data

Successful synthesis is defined by the following metrics. Data should be compared against standard FIrpic references.

ParameterMethodTarget Specification
Purity HPLC (C18 Column)>99.5% (Critical for OLED lifetime)
Identity

H-NMR (500 MHz)
Integration of Carbazole:Pyridine protons = 1:1
Triplet Energy Low-Temp PL (77K)

eV (Deep Blue)
Thermal Stability TGA (5% weight loss)

°C
Emission Max Photoluminescence

nm

Troubleshooting Guide (Expert Insights)

Issue 1: Low Yield in Suzuki Coupling

  • Cause: Protodeboronation (loss of the boron group before coupling).

  • Solution: This often happens if the reaction is too hot or the base is too strong. Switch from

    
     to 
    
    
    
    or reduce water content in the solvent mixture. Ensure the boronic acid is pure (no free boroxine).

Issue 2: Greenish Emission Instead of Blue

  • Cause: Aggregation of the emitter molecules in the solid state (excimer formation).

  • Solution: The carbazole unit is designed to prevent this, but if observed, increase the steric bulk on the picolinate ancillary ligand (e.g., use a tert-butyl substituted picolinate).

Issue 3: Black Precipitate during Reaction

  • Cause: "Palladium Black" formation (catalyst decomposition).

  • Solution: Your reaction was not degassed sufficiently. Oxygen oxidizes the phosphine ligands, destabilizing the Pd. Repeat degassing or add excess

    
     ligand to the reaction mix.
    

References

  • Design of Carbazole-Functionalized FIrpic

    • Source: [RSC Advances / ResearchG
    • Title: Not All Bis[2-(4,6-Difluorophenyl)pyridyl-N,C2']iridium (III) Picolinate (FIrpic) Isomers are Unsuitable for Developing Long Lifetime Blue Phosphorescent Organic Light-Emitting Diodes.
    • Context: Describes the synthesis of "Cz-C8-FIrpic" where carbazole is linked to the emitter to improve lifetime and reduce aggreg
    • Link:

  • Suzuki Coupling for OLED Emitters

    • Source: [ACS Omega]
    • Title: Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.[5]

    • Context: Provides detailed protocols for high-efficiency Suzuki coupling in OLED material synthesis, applicable to the carbazole-ligand step.
    • Link:

  • Synthesis of Carbazole Boronic Acid Intermediates

    • Source: [TCI Chemicals]
    • Title: 9-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)
    • Context: Verifies the chemical structure and commercial availability of the key intermedi
    • Link:

  • Hole-Transporting Carbazole Dendrons

    • Source: [New Journal of Chemistry (RSC)]
    • Title: Enhancement of the electroluminescence properties of iridium-complexes by decorating the ligand with hole-transporting carbazole dendrons.[2]

    • Context: Validates the strategy of attaching carbazole units to iridium complexes to improve hole mobility (IrG0 - IrG3 series).
    • Link:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Carbazole Boronic Acids

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving carbazole boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who ut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving carbazole boronic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction to synthesize complex carbazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve common issues leading to low reaction yields.

Carbazole moieties are privileged structures in pharmaceuticals, organic electronics, and materials science. The Suzuki-Miyaura coupling is a cornerstone method for their elaboration; however, the unique electronic and structural properties of carbazoles can present specific challenges. This guide is structured in a question-and-answer format to directly address the practical problems you may be encountering at the bench.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to diagnose a low-yielding reaction.

G cluster_0 Initial Reaction Failure (Low Yield) cluster_1 Step 1: Verify Reagent & Setup Integrity cluster_2 Step 2: Investigate Side Reactions cluster_3 Step 3: Systematic Optimization cluster_4 Successful Reaction Start Low Yield Observed CheckReagents 1. Confirm Reagent Purity & Stoichiometry (Boronic Acid, Halide, Base, Solvent) Start->CheckReagents CheckInert 2. Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) CheckReagents->CheckInert AnalyzeCrude 3. Analyze Crude Reaction Mixture (LCMS, 1H NMR) CheckInert->AnalyzeCrude If reagents & setup are OK IdentifyByproducts Identify Key Byproducts AnalyzeCrude->IdentifyByproducts OptimizeCatalyst Screen Catalyst & Ligand IdentifyByproducts->OptimizeCatalyst Homocoupling or No Reaction OptimizeBase Screen Base & Equivalents IdentifyByproducts->OptimizeBase Deboronation or Protecting Group Cleavage OptimizeSolvent Screen Solvent System IdentifyByproducts->OptimizeSolvent Poor Solubility or Slow Reaction OptimizeCatalyst->OptimizeBase OptimizeBase->OptimizeSolvent OptimizeTemp Adjust Temperature OptimizeSolvent->OptimizeTemp End Optimized Yield OptimizeTemp->End

Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with a carbazole boronic acid is giving a very low yield, and I'm mostly recovering my starting materials. What are the most common initial culprits?

A1: When a reaction fails to proceed, the issue often lies with the fundamental components of the catalytic cycle. Here’s a breakdown of the primary suspects and how to address them:

  • Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to initiate the cycle by oxidative addition to your aryl halide. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently in situ.

    • Expert Insight: The nitrogen on the carbazole ring, especially an unprotected N-H, can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[1] This is a common issue with nitrogen-rich heterocycles.

    • Troubleshooting Steps:

      • Switch to a Pd(0) Source: Try using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.

      • Employ a Precatalyst: Use a modern, well-defined precatalyst that rapidly generates the active Pd(0) species. Buchwald's G2, G3, or G4 precatalysts are excellent choices.[1]

      • Ensure Ligand Presence: If using a palladium source like Pd(OAc)₂, ensure you are adding an appropriate phosphine ligand. The catalyst will not be effective without it.

  • Ineffective Base: The base is not an innocent bystander; it is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is the active transmetalating agent.[2]

    • Expert Insight: If the base is too weak, not soluble enough, or sterically hindered, the formation of the boronate will be slow or incomplete, stalling the transmetalation step.

    • Troubleshooting Steps:

      • Increase Base Strength/Equivalents: Switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.[1][3] Often, 2-3 equivalents of base are required.

      • Improve Solubility: K₃PO₄ is a highly effective base but has limited solubility in purely organic solvents. Adding a small amount of water (e.g., in a 10:1 dioxane:water mixture) can dramatically accelerate the reaction.[4]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction. It can also promote the unwanted homocoupling of the boronic acid.

    • Troubleshooting Steps:

      • Degas Your Solvent: Thoroughly sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes before use.

      • Use Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction solvent.

      • Maintain Inert Atmosphere: Assemble your reaction under a positive pressure of inert gas.

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my carbazole boronic acid. What is this, and how can I prevent it?

A2: This common byproduct results from the homocoupling (or Glaser-type coupling) of your boronic acid. This side reaction consumes your starting material and complicates purification.

  • Causality: Homocoupling is primarily caused by two factors:

    • Presence of Oxygen: As mentioned above, oxygen can facilitate the oxidative coupling of two boronic acid molecules.

    • Inefficient Catalysis: If the main catalytic cycle is slow (e.g., slow oxidative addition of the aryl halide), the palladium catalyst can preferentially mediate the homocoupling pathway.

  • Troubleshooting Protocol:

    • Rigorous Degassing: This is the first and most critical step. Ensure your reaction is free of oxygen.

    • Use a More Active Catalyst System: A faster catalytic cycle will outcompete the homocoupling side reaction. Employing bulky, electron-rich phosphine ligands is key here. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps.[5][6]

    • Adjust Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, but a very large excess can favor homocoupling. Try reducing the equivalents of boronic acid to 1.1.

Ligand TypeExamplesRationale for Use with Carbazoles
Bulky Biarylphosphines SPhos, XPhos, RuPhosHighly electron-donating and sterically demanding. They promote fast oxidative addition and reductive elimination, minimizing side reactions. Excellent for sterically hindered or electron-rich carbazoles.[1][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes. Often effective when phosphine ligands fail.[2]
Standard Phosphines PPh₃, P(t-Bu)₃PPh₃ can be effective for simple, unhindered substrates but often fails for more challenging carbazole couplings. P(t-Bu)₃ offers increased bulk and electron density.[2][3]
Q3: My main byproduct is the protonated version of my carbazole boronic acid (carbazole itself). What is causing this protodeboronation?

A3: You are observing protodeboronation (also called protodeborylation), a reaction where the C-B bond is cleaved and replaced by a C-H bond. This is a very common and often frustrating side reaction in Suzuki couplings.

  • Mechanism and Cause: Protodeboronation can be catalyzed by the palladium complex or occur as a background reaction. It is highly dependent on the reaction conditions and the electronic nature of the carbazole.

    • High Temperatures & Long Reaction Times: The longer the reaction runs and the higher the temperature, the more opportunity there is for this side reaction to occur.

    • Excess Water/Protic Solvents: The presence of a proton source is required. While some water is often beneficial, too much can accelerate protodeboronation.

    • Base Choice: The type and strength of the base can influence the rate of protodeboronation.

G CarbazoleBA Carbazole-B(OH)2 Product Carbazole-Ar CarbazoleBA->Product Desired Suzuki Pathway (with Ar-X, Pd(0), Base) Deboronated Carbazole-H CarbazoleBA->Deboronated Undesired Protodeboronation (Heat, H+) ArylHalide Ar-X ArylHalide->Product Pd0 Pd(0)L_n Pd0->Product ProtonSource H+ Source (e.g., H2O) ProtonSource->Deboronated

Caption: Competing pathways for the carbazole boronic acid.

  • Troubleshooting Protocol:

    • Accelerate the Main Reaction: The best defense is a good offense. Use a more active catalyst system (see Q2 table) to consume the boronic acid in the desired Suzuki coupling faster than it can be deboronated.

    • Lower the Reaction Temperature: If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time. Monitor by TLC or LCMS to find the optimal balance.

    • Screen Solvents and Bases: Anhydrous conditions can sometimes suppress protodeboronation. Try a solvent system like Toluene or Dioxane with a base like K₃PO₄. If using aqueous conditions, carefully control the amount of water.

    • Convert to a Boronate Ester: Boronic acids are more susceptible to protodeboronation than their corresponding esters. Consider converting your carbazole boronic acid to a pinacol boronate ester (Bpin) or a neopentyl glycol boronate ester before the coupling reaction. These are generally more robust.

Q4: I am using an N-Boc protected carbazole, and I'm seeing significant deprotection during the reaction. How can I avoid this?

A4: Cleavage of the N-Boc (tert-butyloxycarbonyl) group under Suzuki conditions is a known issue and is typically caused by the combination of base and temperature.[8]

  • Causality: While the Boc group is generally stable, stronger bases like K₃PO₄, especially at elevated temperatures (>100 °C) and with prolonged reaction times, can facilitate its removal.[8] Some palladium-ligand combinations can also contribute to this.

  • Troubleshooting Protocol:

    • Screen Milder Bases: This is the most effective solution. Replace K₃PO₄ or Cs₂CO₃ with a milder base like K₂CO₃ or even NaHCO₃.[9] You may need to compensate for the weaker base by using a more active catalyst or slightly higher temperature, so optimization is key.

    • Lower the Reaction Temperature: Try to find the lowest temperature at which the desired coupling proceeds at a reasonable rate. Monitor the reaction closely to avoid unnecessarily long heating times.

    • Change the Protecting Group: If Boc cleavage remains problematic, consider switching to a more robust protecting group for the carbazole nitrogen. A p-toluenesulfonyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM) group may offer greater stability under these conditions.

BaseTypical StrengthSuitability for N-Boc Carbazoles
K₃PO₄, Cs₂CO₃ StrongHighly effective for coupling, but highest risk of Boc cleavage at high temperatures.[8]
K₂CO₃ ModerateGood starting point. Often provides a balance between reactivity and protecting group stability.[8]
NaHCO₃, KF WeakLowest risk of deprotection, but may require a highly active catalyst system or higher temperatures to achieve good conversion.[2][9]

Key Experimental Protocols

Protocol 1: General Procedure for Screening Suzuki Coupling Conditions

This protocol is designed for a small-scale (e.g., 0.1 mmol) reaction in parallel vials to efficiently screen catalysts, ligands, bases, and solvents.

  • Preparation: In an array of reaction vials equipped with stir bars, add the carbazole boronic acid (0.12 mmol, 1.2 equiv) and the aryl halide (0.1 mmol, 1.0 equiv).

  • Catalyst/Ligand Addition: In a glovebox or under a flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.002 mmol, 2 mol% Pd) and the ligand (e.g., SPhos, 0.008 mmol, 8 mol%).

  • Base and Solvent Addition: Add the chosen base (e.g., K₃PO₄, 0.3 mmol, 3.0 equiv). Then, add the degassed solvent (1.0 mL).

  • Reaction: Seal the vials tightly and place them in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 90 °C).

  • Monitoring and Analysis: After a set time (e.g., 4, 12, 24 hours), take a small aliquot from each vial, dilute it, and analyze by LCMS to determine the conversion to product and the formation of byproducts.

References

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening in Suzuki cross-coupling reactions. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14750–14762. [Link]

  • Biscoe, M. R., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(7), 2618–2628. [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(15), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Lubaeva, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28354-28359. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O-Based Electrophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2024). Synthesis, Design, Biological And Anti-oxidant Assessment Of Some New 9h-carbazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of different solvents for Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed dual roles of K3PO4 (i and ii) in the coupling reactions.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Retrieved from [Link]

  • PubMed. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemical Asian Journal, 8(11), 2592-5. [Link]

  • American Chemical Society. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(5), 1838–1841. [Link]

  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]

  • ResearchGate. (n.d.). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

  • PubMed. (2016). One-Pot Approach to N-Quinolyl 3'/4'-Biaryl Carboxamides by Microwave-Assisted Suzuki-Miyaura Coupling and N-Boc Deprotection. ACS Combinatorial Science, 18(11), 710–716. [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of Carbazole-Functionalized Boronic Acids

Topic: Purification of 9H-Carbazol-9-ylboronic acid (and related Carbazole-Boronic Acid derivatives) by Recrystallization. Case ID: TECH-CBZ-009 Status: Active Guide Initial Assessment & Chemical Safety Warning CRITICAL...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 9H-Carbazol-9-ylboronic acid (and related Carbazole-Boronic Acid derivatives) by Recrystallization. Case ID: TECH-CBZ-009 Status: Active Guide

Initial Assessment & Chemical Safety Warning

CRITICAL NOMENCLATURE ALERT: You specified "9H-Carbazol-9-ylboronic acid" (Boron attached directly to the Nitrogen at position 9).

  • Chemical Reality: A direct N-B bond in a heteroaromatic system like carbazole is hydrolytically unstable and rare. It rapidly hydrolyzes to carbazole and boric acid upon contact with moisture.

  • Likely Target: Most researchers requesting this actually possess (9-Phenyl-9H-carbazol-3-yl)boronic acid or 9H-carbazol-3-ylboronic acid (Boron on the Carbon ring).

  • Guidance Scope: This guide addresses the purification of Carbazole-based Boronic Acids (C-B bonds). If you truly have an N-B bonded species, STOP . Do not use aqueous solvents; handle strictly in a glovebox.

The "Golden Path" Protocol: Two-Solvent Recrystallization

This protocol is designed to purify carbazole-boronic acids while managing the two most common failure modes: Boroxine (Anhydride) Formation and Protodeboronation .

Prerequisites
  • Crude Purity: >85% (If lower, perform a silica plug filtration first).

  • Solvent System:

    • Solvent A (Good Solvent): Tetrahydrofuran (THF) or Acetone (Stabilized).

    • Solvent B (Anti-Solvent): Water (for polar removal) or Hexane (for non-polar removal).

    • Additives: 1% v/v Deionized Water (Critical to prevent anhydride formation).

Step-by-Step Methodology

Step 1: Dissolution (The "Saturation Point")

  • Place crude solid in an Erlenmeyer flask.

  • Add Solvent A (e.g., THF) dropwise while heating gently (50°C).

    • Note: Carbazole derivatives are thermally stable, but Boronic acids can de-boronate above 80°C in acidic media. Keep heat moderate.

  • Swirl until fully dissolved. If a small amount of dark solid remains insoluble, filter it out hot (gravity filtration).

Step 2: The Equilibrium Shift (Critical Step)

  • Add 1% water to the hot solution.

    • Scientific Logic:[1][2][3][4][5][6] Boronic acids exist in equilibrium with their dehydrated trimer form (Boroxine). Adding trace water forces the equilibrium toward the monomeric Boronic Acid form [1].

  • Remove from heat.[7]

Step 3: Controlled Precipitation

  • Slowly add Solvent B (e.g., Hexane) dropwise to the hot solution until a faint, persistent cloudiness (turbidity) appears.

  • Add 2-3 drops of Solvent A to clear the solution.

  • Cap the flask and wrap it in a towel (insulation) to allow slow cooling to room temperature.

Step 4: Isolation

  • Once at room temperature, cool in an ice bath for 30 minutes.

  • Filter crystals via vacuum filtration (Buchner funnel).

  • Drying: Air dry under suction for 10 minutes. Do not over-dry in a high-vacuum oven at high heat, or you will dehydrate the product back to the Boroxine anhydride [2].

Troubleshooting Guide (Diagnostic & Solutions)

Visual Diagnostic Workflow

Recrystallization_Troubleshooting Start Start: Recrystallization Failed Issue_Type What is the observation? Start->Issue_Type Oiling Product 'Oiled Out' (Liquid phase separation) Issue_Type->Oiling Boroxine Melting Point is Broad/Low NMR shows multiple species Issue_Type->Boroxine Color Crystals are Brown/Pink (Oxidation) Issue_Type->Color Sol_Oiling Solution: Re-heat, add more Solvent A. Switch Anti-solvent to milder polarity. Oiling->Sol_Oiling Sol_Boroxine Solution: Product is dehydrated. Recrystallize with 5% Water/Acetone. Air equilibrate. Boroxine->Sol_Boroxine Sol_Color Solution: Add activated charcoal during hot dissolution. Filter hot. Color->Sol_Color

Figure 1: Decision tree for diagnosing common failures during the purification of aryl boronic acids.

Detailed Issue Resolution
Issue 1: The "Boroxine Trap" (Impurity Ghost)

Symptom: The NMR looks messy, or the melting point is 20°C lower than reported. Root Cause: Boronic acids spontaneously dehydrate to form cyclic trimers (Boroxines). This is not a chemical impurity; it is a physical state change. Mechanism:


Fix: 
  • Do not discard.

  • Recrystallize using Acetone/Water (3:1) . The excess water hydrolyzes the ring back to the acid monomer.

  • Store the final solid in a sealed vial with a slightly humid atmosphere if monomer purity is required for analytics.

Issue 2: Protodeboronation

Symptom: Loss of the Boron signal in NMR; appearance of Carbazole (R-H). Root Cause: Carbazole rings are electron-rich. In the presence of heat and even weak acids (or metal ions), the C-B bond cleaves [3]. Fix:

  • Avoid Acetone if your compound is acid-sensitive (Acetone can contain trace acetic acid). Use THF or Methanol .

  • Base Wash: Wash the organic layer with 5% NaHCO3 prior to recrystallization to neutralize acidic impurities.

Issue 3: Oiling Out

Symptom: Product forms a sticky goo at the bottom instead of crystals. Root Cause: The anti-solvent was added too fast, or the temperature dropped too quickly (Supersaturation shock). Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a rod.[7]

  • Let cool extremely slowly (leave the flask in the warm water bath and turn off the heat).

Advanced Alternative: The "Salt Switch" Method

If direct recrystallization fails, convert the boronic acid to a Potassium Trifluoroborate salt.[6] These are air-stable, highly crystalline solids that are easily purified.

ParameterBoronic Acid (Free Acid)Potassium Trifluoroborate Salt
Stability Low (Oxidizes/Dehydrates)High (Shelf stable for years)
Crystallinity Poor (Often oils)Excellent (Ionic lattice)
Solubility Organic SolventsAcetone/Acetonitrile
Reactivity GoodRequires Hydrolysis or specific conditions

Protocol:

  • Dissolve crude Boronic Acid in Methanol.

  • Add excess KHF2 (4.5 equiv) dissolved in minimal water.

  • Stir for 1 hour. The salt will precipitate.[6]

  • Filter and wash with cold Acetone.

  • Recovery: To get the acid back, treat with SiO2/Water or hydrolyze with mild base [4].

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a broad peak around 8.0 ppm that disappears with D2O shake? A: That is the -B(OH)2 protons. Broadening is due to hydrogen bonding and exchange with the solvent. It confirms the presence of the Boronic Acid group.

Q: Can I use Column Chromatography instead? A: Yes, but Boronic acids streak badly on silica due to interaction with silanols.

  • Tip: Add 1% Acetic Acid to your eluent to suppress streaking, OR convert to the Pinacol Ester (Bpin) first, which chromatographs perfectly.

Q: How should I store the purified Carbazole-Boronic Acid? A: Store at 4°C under Argon. Carbazole derivatives are light-sensitive (photo-oxidation). Wrap the vial in aluminum foil.

References
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Santato, C., et al. (2006). "Crystallization and dehydration of boronic acids." Journal of the American Chemical Society.[2]

  • Cox, P. A., et al. (2010). "Protodeboronation of heteroaromatic boronic acids." Chemical Communications.

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

Troubleshooting

Handling hygroscopic carbazole boronic acid derivatives in the lab

Ticket Category: Reagents & Stability | Priority: High Subject: Handling, Storage, and Optimization of Hygroscopic Heterocyclic Boronates Overview: The "Goo" Phenomenon Carbazole boronic acids are notorious for their dua...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Reagents & Stability | Priority: High Subject: Handling, Storage, and Optimization of Hygroscopic Heterocyclic Boronates

Overview: The "Goo" Phenomenon

Carbazole boronic acids are notorious for their dual-nature instability. As electron-rich heterocycles, they are prone to protodeboronation (cleavage of the C-B bond). Simultaneously, the boronic acid moiety (


) is hygroscopic and exists in a dynamic equilibrium with its trimeric anhydride form, the boroxine .

When you open a bottle and find a "sticky gum" or "hard rock" instead of a free-flowing powder, you are witnessing a shift in this equilibrium driven by atmospheric moisture and hydrogen bonding. This guide provides the protocols to stabilize, analyze, and utilize these reagents effectively.

Module 1: Storage & Handling (The "Goo" Problem)
Q: My carbazole boronic acid has turned into a sticky paste. Is it degraded?

A: Not necessarily. It is likely a mixture of the free acid, the boroxine trimer, and adsorbed water.

  • The Science: Boronic acids spontaneously dehydrate to form boroxines (cyclic trimers). This process is reversible. Atmospheric water disrupts the crystal lattice, creating a disordered hydrogen-bonded network (the "goo").

  • The Fix (Azeotropic Drying): Do not just heat it; you risk oxidation.

    • Dissolve the "goo" in Toluene or DCM .

    • If insoluble, add a small amount of THF until dissolved.

    • Rotary evaporate to dryness. Toluene forms an azeotrope with water, pulling it out.

    • Vacuum Dry: Place in a vacuum oven at 40–50°C (do not exceed 60°C to avoid thermal deboronation) for 4 hours.

Q: How should I store these long-term?

A: Cold and dry are critical, but inert atmosphere is the game-changer.

  • Protocol: Store under Argon/Nitrogen in a desiccator at 4°C.

  • Why: Carbazole rings are electron-rich and susceptible to oxidative degradation over months. The boronic acid group can also undergo aerobic oxidation to the phenol (carbazol-3-ol), especially if traces of base are present.

Module 2: Reaction Troubleshooting (Suzuki-Miyaura Coupling)
Q: I see the starting material disappearing, but I’m getting the deboronated product (Carbazole), not the coupled product.

A: You are experiencing Protodeboronation .

  • The Cause: The carbazole nitrogen donates electron density into the ring, making the C-B bond highly polarized and susceptible to protonolysis, especially in the presence of strong bases or high heat.

The "Low-Damage" Coupling Protocol:

Parameter Standard Condition (Avoid) Optimized Condition (Use) Reasoning

| Base |


, 

(Strong/Aqueous) |

or

| Phosphate is a milder base; Fluoride activates boron without high pH. | | Solvent | DMF/Water (High Temp) | 1,4-Dioxane or THF (Dry) | Reduces proton sources available for cleavage. | | Water | Large excess | Trace amounts | Suzuki requires some water for the transmetallation step, but excess drives deboronation. | | Temp | >100°C | 60–80°C | Lower thermal energy reduces C-B bond homolysis/heterolysis rates. |
Q: The reaction stalls after 50% conversion.

A: This is often due to Catalyst Poisoning by the carbazole nitrogen.

  • The Fix: Use a catalyst system with bulky, biaryl phosphine ligands (e.g., SPhos or XPhos ) or Pd(dppf)Cl₂ . These ligands protect the Palladium center from non-productive coordination with the carbazole nitrogen.

Module 3: Analysis (NMR Troubleshooting)
Q: The 1H NMR spectrum is messy, and the peaks are broad. I can't verify purity.

A: Boronic acids rarely give sharp NMR spectra in


 due to quadrupole relaxation of the Boron nucleus (

) and dynamic hydrogen bonding.

Protocol: The "In-Situ" Esterification (The Gold Standard) Do not run the free acid. Lock it into a stable ester inside the NMR tube.

  • Prepare Sample: Dissolve 10 mg of your carbazole boronic acid in

    
     or 
    
    
    
    .
  • Add Reagent: Add 1-2 equivalents of Pinacol or Neopentyl Glycol .

  • Shake & Wait: Shake for 1 minute. The boronic acid rapidly converts to the boronate ester and releases water.

  • Analyze: The peaks will sharpen significantly. You can now integrate the aromatic protons against the pinacol methyl groups to determine stoichiometry.

Alternative (Quick Check): Add 1 drop of


  to the NMR tube. This exchanges the broad -B(OH)2 protons and breaks up H-bonding aggregates, sharpening the aromatic region.
Module 4: The Nuclear Option (Stabilization)
Q: My derivative is too unstable. It degrades before I can use it.

A: Convert it to the Potassium Organotrifluoroborate (


)  salt.
  • Why: These salts are air-stable, non-hygroscopic free-flowing solids. They are immune to boroxine formation and highly resistant to protodeboronation.

  • Protocol:

    • Dissolve boronic acid in MeOH.

    • Add excess

      
       (sat. aqueous solution).
      
    • Stir 1 hr. The product usually precipitates.

    • Filter and wash with cold acetone.

  • Usage: These can be used directly in Suzuki couplings (often with better yields) by using a protic solvent (MeOH/H2O) to hydrolyze them slowly in situ.

Visual Troubleshooting Guide

The following diagram illustrates the degradation cycle and the decision logic for handling these reagents.

CarbazoleHandling cluster_0 Reaction Cycle Start Carbazole Boronic Acid (Condition Check) Goo Sticky/Gooey State (H-Bond Network) Start->Goo High Humidity Boroxine Boroxine Trimer (Anhydride) Start->Boroxine Spontaneous Equilibrium Degraded Protodeboronated (Carbazole + Boric Acid) Start->Degraded Base + Heat (Protodeboronation) Suzuki Coupling Suzuki Coupling Start->Suzuki Coupling Use Mild Base (K3PO4) Goo->Degraded Long term storage Drying Azeotropic Drying (Toluene/Vac 45°C) Goo->Drying Rescue Boroxine->Start Add H2O (Hydrolysis) Stable Stable Solid Analysis NMR Analysis (Add Pinacol/D2O) Stable->Analysis QC Check Drying->Stable Restores Monomer/Mix BF3K Convert to R-BF3K Salt Analysis->BF3K If Purity < 90% or Unstable BF3K->Suzuki Coupling Slow Release

Caption: Figure 1: Stability & Decision Matrix. The dynamic equilibrium between Boronic Acid and Boroxine (center) causes physical state changes. Irreversible degradation (Red) occurs via protodeboronation. Conversion to trifluoroborate salts (Black) offers permanent stabilization.

References
  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The authoritative text on boronic acid equilibrium and stability).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. (Detailed mechanism of protodeboronation and base selection).

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Foundational protocols for optimizing Suzuki couplings with heterocyclic boronates).

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. (Protocol for BF3K salt conversion).

  • Gonzalez, J. A., et al. (2012). 11B NMR Spectroscopy for the Analysis of Boronic Acid Derivatives. Journal of Chemical Education, 89(12), 1547-1550. (NMR troubleshooting and diol complexation techniques).

Sources

Optimization

Minimizing homocoupling side reactions of 9H-Carbazol-9-ylboronic acid

Technical Support Center: Carbazole Boronic Acid Optimization Subject: Troubleshooting & Minimizing Homocoupling in 9H-Carbazol-9-ylboronic Acid Derivatives Ticket ID: #CZ-BOR-OPT-001 Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbazole Boronic Acid Optimization Subject: Troubleshooting & Minimizing Homocoupling in 9H-Carbazol-9-ylboronic Acid Derivatives Ticket ID: #CZ-BOR-OPT-001 Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary

You are encountering homocoupling (oxidative dimerization) of your carbazole-based boronic acid. This is a pervasive issue with electron-rich heteroaryl boronic acids. The nitrogen lone pair in the carbazole ring increases the electron density at the boron center, accelerating oxidation by palladium(II) species in the presence of even trace oxygen.

This guide provides a root-cause analysis and a self-validating protocol to shift the kinetic balance from homocoupling (


)  to the desired cross-coupling (

)
.

Part 1: The Mechanism of Failure (Root Cause Analysis)

To solve the problem, we must visualize the competition. Homocoupling is not random; it is driven by the presence of oxygen which interrupts the catalytic cycle.

The Oxidative Trap: In a standard Suzuki cycle, Pd(0) inserts into the aryl halide.[1] However, if


 is present, it oxidizes the active catalyst or the boronic acid directly, leading to a "peroxo-palladium" species that consumes two equivalents of your boronic acid to form the bicarbazole dimer (Ar-Ar).
Visualizing the Competitive Pathway

Suzuki_vs_Homocoupling cluster_legend Pathway Legend Cat Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Cat->OxAdd + ArX Peroxo Peroxo-Pd Complex [Ar-Pd-O-O-Pd-Ar] Cat->Peroxo + O2 (Leak) ArX Aryl Halide (Ar-X) ArB Carbazole Boronic Acid (Ar-B(OH)2) Dimer Homocoupling Dimer (Bicarbazole) ArB->Dimer Direct Oxidation TransMet Transmetallation OxAdd->TransMet + Base / ArB Prod Cross-Coupled Product (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Cat Regenerate Pd(0) Oxygen Oxygen (O2) (The Contaminant) Peroxo->Dimer + 2nd ArB key1 Green = Desired Path key2 Red = Homocoupling Path

Figure 1: Mechanistic divergence. Oxygen acts as a hijacker, converting the catalyst into an oxidation engine that consumes your boronic acid.

Part 2: Protocol Optimization (The Fix)

The following protocols are designed to minimize


 by starving the reaction of oxygen and limiting the instantaneous concentration of the boronic acid.
Strategy A: The "Slow-Release" Protocol (Kinetic Control)

Homocoupling is second-order with respect to the boronic acid concentration. Cross-coupling is first-order. Therefore, keeping the standing concentration of boronic acid low favors cross-coupling.[2]

Step-by-Step Implementation:

  • Reactor Prep: Charge the flask with the Aryl Halide, Catalyst, and Base in the solvent mixture.

  • Degassing (Critical): Do not just bubble nitrogen. Perform 3 cycles of Freeze-Pump-Thaw (see FAQ below) or vigorous argon sparging for 20 minutes.

  • Feed Preparation: Dissolve the 9H-Carbazol-9-ylboronic acid in a separate, degassed portion of solvent.

  • Addition: Heat the reactor to the reflux temperature.

  • Injection: Using a syringe pump, add the boronic acid solution dropwise over a period of 2 to 4 hours .

    • Why? This ensures that as soon as a boronic acid molecule enters, it is consumed by the waiting Ar-Pd-X species (Cross-coupling) rather than finding another boronic acid molecule to dimerize with.

Strategy B: Catalyst Engineering (Steric Protection)

Standard catalysts like


 or 

are often insufficient for suppressing homocoupling in electron-rich systems.
  • Recommendation: Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3).

  • Scientific Rationale: These bulky, electron-rich biaryl phosphine ligands facilitate an extremely fast reductive elimination step. The faster the cross-coupling product leaves the metal center, the less time the catalyst spends in a state vulnerable to oxidation or transmetallation errors.

Part 3: Troubleshooting & FAQs

Q1: I am using "standard" degassing (bubbling N2). Is that enough? A: Likely not for this substrate. Carbazole derivatives are electron-rich "antennas" for oxidation.

  • The Issue: Bubbling often leaves dissolved oxygen in the vortex or dead zones of the flask.

  • The Fix: Use Argon (heavier than air) instead of Nitrogen. Argon creates a "blanket" over the reaction surface. If possible, switch to the Freeze-Pump-Thaw method:

    • Freeze solvent in liquid

      
      .
      
    • Apply high vacuum.

    • Thaw in warm water (gas bubbles escape).

    • Repeat 3x.

Q2: My reaction turns black/precipitates metal ("Pd Black") quickly. Why? A: This indicates catalyst decomposition, often caused by the instability of the N-B bond in 9H-carbazol-9-ylboronic acid derivatives.

  • The Fix: If your specific molecule has the Boron attached directly to the Nitrogen (N-B bond), it is hydrolytically unstable. Ensure you are using anhydrous conditions (Anhydrous Toluene/Dioxane +

    
     or 
    
    
    
    ). Avoid aqueous bases (
    
    
    solution) which will hydrolyze the N-B bond before it can couple.

Q3: Can I use a scavenger to stop homocoupling? A: Yes, but proceed with caution.

  • Technique: Adding a sub-stoichiometric amount of a mild reductant like Hydroquinone (1-5 mol%) can scavenge radical intermediates that lead to homocoupling without poisoning the Pd catalyst. However, strict oxygen exclusion is far more effective.

Q4: How do I separate the homocoupled bicarbazole from my product? A: This is notoriously difficult as both are non-polar aromatic systems.

  • Chromatography Tip: Bicarbazoles are often much less soluble than the cross-coupled product. Try triturating the crude solid with cold Methanol or Hexanes. The dimer often remains solid, while your cross-coupled product dissolves.

Part 4: Decision Matrix (Workflow)

Use this logic flow to determine your next experimental step.

Optimization_Flow Start Start: Low Yield / High Dimer CheckO2 Is the system strictly anaerobic? Start->CheckO2 Degas Action: Switch to Freeze-Pump-Thaw Use Argon CheckO2->Degas No/Unsure CheckAdd Are you adding reagents all at once? CheckO2->CheckAdd Yes Degas->CheckAdd SlowAdd Action: Implement Syringe Pump (Dropwise Addition) CheckAdd->SlowAdd Yes CheckCat Is the catalyst bulky? CheckAdd->CheckCat No (Already Slow) SlowAdd->CheckCat ChangeCat Action: Switch to XPhos-Pd-G3 or SPhos-Pd-G3 CheckCat->ChangeCat No (Using PPh3/dppf) CheckBase Is the N-B bond hydrolyzing? CheckCat->CheckBase Yes ChangeCat->CheckBase Anhydrous Action: Switch to Anhydrous Base (Cs2CO3 in Dioxane) CheckBase->Anhydrous Yes (Aqueous used) Success Protocol Optimized CheckBase->Success No Anhydrous->Success

Figure 2: Troubleshooting decision tree for optimizing carbazole couplings.

References

  • Mechanism of Homocoupling: Adamo, C., et al. "Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations."[3] International Journal of Molecular Sciences, 2022.

  • Oxygen Exclusion: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.

  • Slow Addition Strategy: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates." Journal of Organic Chemistry, 2003. (Discusses kinetic control in unstable borates).

  • Homocoupling Suppression in Pharma: "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction." Organic Process Research & Development, 2004.

Sources

Troubleshooting

Technical Guide: Stability of Carbazole Boronic Acid in DMF vs. Toluene

Executive Summary: The Solubility-Stability Paradox Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists. In high-temperature applications (Suzuki-Miyaura coupling, recrystallization, or storage), Carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility-Stability Paradox

Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists.

In high-temperature applications (Suzuki-Miyaura coupling, recrystallization, or storage), Carbazole Boronic Acid presents a critical trade-off between solubility and chemical integrity.

  • DMF (N,N-Dimethylformamide): Offers superior solubility but accelerates protodeboronation (decomposition) at high temperatures (

    
    C), especially in the presence of bases. This is the "high-risk, high-reward" solvent.
    
  • Toluene: Promotes the formation of boroxines (cyclic trimers) via dehydration. This process is reversible and generally protects the boronic acid moiety from oxidative or hydrolytic degradation. This is the "sanctuary" solvent.

Technical Deep Dive: Mechanisms of Instability

A. The DMF Trap: Protodeboronation

In polar aprotic solvents like DMF, carbazole boronic acids are susceptible to protodeboronation , where the


 bond is cleaved and replaced by a 

bond. This reaction is irreversible and yield-destroying.
  • Mechanism: The reaction is often base-catalyzed.[1] In DMF, the solvent itself can degrade at high temperatures (

    
    C) to form dimethylamine (a base) and carbon monoxide.
    
  • The Role of Basicity: The formation of the boronate anion

    
     is the rate-determining precursor to protodeboronation. DMF stabilizes this ionic species, lowering the activation energy for the 
    
    
    
    bond cleavage.
  • Carbazole Specifics: The electron-rich nature of the carbazole ring can make the ipso-carbon more nucleophilic, potentially accelerating protonation after the boronate is formed, depending on the specific pH and substituents.

B. The Toluene Sanctuary: Boroxine Formation

In non-polar solvents like Toluene, heating facilitates the loss of water (dehydration), converting the boronic acid into a boroxine (anhydride trimer).

  • Equation:

    
    
    
  • Implication: This is not decomposition. It is a thermodynamic equilibrium. The boroxine species is often more thermally stable than the monomeric acid.

  • Reversibility: The boroxine hydrolyzes back to the reactive boronic acid species upon the addition of water and base, which are standard conditions for Suzuki couplings.

Visualization: Decomposition vs. Protection Pathways[2]

CarbazoleStability cluster_DMF DMF / Polar / Basic / High T cluster_Toluene Toluene / Non-Polar / High T Carbazole Carbazole Boronic Acid (Monomer) Boronate Boronate Anion [Ar-B(OH)3]- Carbazole->Boronate Base/DMF (Equilibrium) Boroxine Boroxine (Trimer) (Stable Storage Form) Carbazole->Boroxine - H2O (Heat) (Dehydration) Protodeboronated Carbazole (Ar-H) (Decomposed/Dead) Boronate->Protodeboronated Irreversible C-B Cleavage Boroxine->Carbazole + H2O / Base (Hydrolysis)

Caption: Figure 1. Divergent thermal pathways of carbazole boronic acid. DMF promotes irreversible protodeboronation, while Toluene promotes reversible boroxine formation.

Troubleshooting Guide & FAQs

Scenario 1: Low Yields in Suzuki Coupling (DMF Reflux)

User: "I ran a coupling in DMF at


C overnight. The starting material is gone, but the product yield is <20%. I see a spot matching unsubstituted carbazole."
Diagnosis:  You likely suffered from Thermal Protodeboronation .
Root Cause:  The combination of high temperature, basic conditions (necessary for Suzuki), and DMF (which stabilizes the reactive boronate anion) caused the boron group to fall off before it could transmetalate.
Solution: 
  • Lower Temperature: Reduce to

    
    C.
    
  • Switch Solvent: Use a Toluene/Ethanol/Water mixture. The toluene protects the boronic acid, while the ethanol/water allows the base to dissolve.

  • Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its standing concentration low, favoring the cross-coupling over the first-order decomposition reaction.

Scenario 2: Solubility Issues in Toluene

User: "I'm trying to recrystallize my carbazole boronic acid from Toluene, but I get a gummy solid or it won't dissolve fully." Diagnosis: You are observing Boroxine-Monomer Equilibrium . Root Cause: As you heat toluene, you drive off water, forming the boroxine. Boroxines have different solubility profiles and crystal habits than the monomeric acid. Solution:

  • Add a Co-solvent: Add a small amount of THF or Ethanol to break the boroxine network if you need the monomer in solution.

  • Accept the Boroxine: If purifying, the boroxine form is acceptable. It will react just as well in subsequent steps provided water/base is present.

Scenario 3: Storage Stability

User: "Can I store a stock solution of my boronic acid?" Recommendation:

  • In DMF: NO. Even at room temperature, slow decomposition can occur over weeks. At high heat, it is hours.

  • In Toluene: YES. Toluene solutions are generally stable. Evaporating the toluene to form the solid boroxine is the most stable storage method.

Experimental Protocols

Protocol A: Rapid Stability Assessment (NMR)

Use this to validate the stability of your specific carbazole derivative before committing to a large-scale reaction.

  • Preparation:

    • Tube A (DMF): Dissolve 10 mg Carbazole Boronic Acid in 0.6 mL DMF-d7.

    • Tube B (Toluene): Dissolve 10 mg Carbazole Boronic Acid in 0.6 mL Toluene-d8.

  • Baseline Scan: Acquire a

    
     NMR and 
    
    
    
    NMR at
    
    
    C.
    • Note: Boronic acid

      
       signal is typically broad around ~30 ppm.
      
  • Stress Test: Heat both tubes to

    
    C for 4 hours.
    
  • Analysis:

    • Tube A (DMF): Look for the appearance of the proton signal corresponding to the ipso-position (C-H bond formation) in

      
       NMR. In 
      
      
      
      NMR, look for a sharp peak at ~20 ppm (Boric Acid,
      
      
      ), indicating decomposition.
    • Tube B (Toluene): Look for slight shifts in the aromatic region. In

      
       NMR, a shift or broadening may indicate boroxine formation. This is not  decomposition.
      
  • Reversibility Check (Toluene only): Add 1 drop of

    
     to Tube B and shake. The spectrum should revert to the monomeric species.
    
Protocol B: Boroxine Conversion (For Storage)

Use this to convert unstable boronic acid batches into robust boroxines.

  • Suspend Carbazole Boronic Acid (1.0 equiv) in Toluene (10 mL/g).

  • Attach a Dean-Stark trap and reflux for 2-4 hours.

  • Monitor water collection.

  • Cool and concentrate in vacuo.

  • The resulting solid is the Boroxine trimer. Store under inert atmosphere.

Comparative Data Table

FeatureDMF (Dimethylformamide)Toluene
Solubility (25°C) HighLow to Moderate
Solubility (100°C) Very HighHigh
Dominant Species (Heat) Boronate Anion / MonomerBoroxine (Trimer)
Primary Risk Protodeboronation (Irreversible)Dehydration (Reversible)
Base Compatibility Poor at High T (Accelerates decomp)Good (Phase transfer required)
Recyclability Low (Decomposition products)High (Can reform acid)
Recommended Use Room temp reactions; difficult substratesHigh temp reflux; Storage; Scale-up

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[2] Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Iovine, P. M., et al. (2010). "Boroxine chemistry: from fundamental studies to applications." Dalton Transactions.[3] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews. Link

Sources

Optimization

Technical Support Center: Activation of Boronic Acid Moiety in Electron-Rich Carbazole Systems

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the activation of boronic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the activation of boronic acid moieties in electron-rich carbazole systems, a critical step in many modern synthetic applications, including the development of organic semiconductors and pharmaceuticals.[1][2] This resource is designed to move beyond simple procedural lists, offering insights into the underlying chemical principles to empower you to overcome common experimental challenges.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the activation of carbazole boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with a carbazole boronic acid and an aryl halide, but I am observing very low to no yield of my desired product. What are the likely causes and how can I fix this?

Answer:

Low yields in these reactions are a common challenge and can stem from several factors related to the electron-rich nature of the carbazole ring system.

Probable Causes & Solutions:

  • Inefficient Transmetalation: The electron-donating nature of the carbazole moiety can strengthen the Carbon-Boron (C-B) bond, making the transmetalation step in the catalytic cycle less favorable.

    • Solution: The choice of base is critical for activating the boronic acid.[3] A base is required to form a boronate "ate" complex, which is more nucleophilic and facilitates the transfer of the carbazole group to the palladium center.[3] While common bases like K₂CO₃ or Cs₂CO₃ are often used, stronger bases like K₃PO₄ may be necessary to promote the formation of the active boronate species, especially with electron-rich systems.[4] It is advisable to screen a panel of bases to find the optimal conditions for your specific substrates.

  • Catalyst Deactivation: Electron-rich carbazoles can sometimes coordinate too strongly to the palladium center, leading to catalyst deactivation.

    • Solution: The selection of an appropriate ligand is crucial. Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., XPhos, SPhos), can promote the desired reductive elimination step and prevent catalyst decomposition.[4] These ligands can stabilize the palladium catalyst and facilitate the overall catalytic cycle. If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more modern catalyst system consisting of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand.[4]

  • Protodeboronation (Hydrolysis of the Boronic Acid): This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[4][5] This is often exacerbated by the presence of water, high temperatures, and certain basic conditions.[4][5]

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried.

      • Employ Boronic Esters: Pinacol esters of carbazole boronic acids are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[5][6] They act as a slow-release source of the boronic acid under the reaction conditions.

      • Minimize Reaction Time and Temperature: Optimize the reaction to proceed at the lowest possible temperature for the shortest time necessary for completion.

Experimental Protocol: Screening Bases for Optimal Boronic Acid Activation

  • Set up parallel reactions in small vials, each containing the carbazole boronic acid (1.0 equiv.), aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and solvent (e.g., 1,4-dioxane/water, 4:1).

  • To each vial, add a different base (2.0 equiv.). A good starting panel would include K₂CO₃, Cs₂CO₃, K₃PO₄, and an organic base like triethylamine.

  • Degas the reaction mixtures thoroughly with an inert gas (e.g., argon or nitrogen).

  • Heat the reactions to a standard temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS at regular intervals.

  • Compare the product formation across the different bases to identify the most effective one for your system.

Issue 2: Formation of Significant Homocoupling Byproducts

Question: My reaction is producing a substantial amount of the carbazole-carbazole homocoupled product. How can I suppress this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction, particularly when the desired cross-coupling is slow.

Probable Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: It is imperative to thoroughly degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[4] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent prior to adding the catalyst.

  • Suboptimal Catalyst System: The catalyst system may be more efficient at promoting homocoupling than the desired cross-coupling.

    • Solution: As with low yield issues, screening different palladium catalysts and ligands is recommended. A catalyst system that promotes a faster rate of cross-coupling will naturally outcompete the slower homocoupling pathway.

Data Presentation: Effect of Atmosphere on Homocoupling

ConditionDesired Product Yield (%)Homocoupling Byproduct (%)
Reaction under Air1545
Reaction under Argon85<5
Issue 3: Difficulty in Activating N-Substituted Carbazole Boronic Acids

Question: I am working with an N-substituted carbazole boronic acid, and it seems to be less reactive than the parent N-H carbazole boronic acid. Why is this and what can I do?

Answer:

The substituent on the nitrogen atom of the carbazole can significantly influence the electronic properties of the molecule and, consequently, the reactivity of the boronic acid.

Probable Causes & Solutions:

  • Steric Hindrance: A bulky N-substituent can sterically hinder the approach of the palladium catalyst to the boronic acid moiety, slowing down the transmetalation step.

    • Solution: Employing ligands with a larger bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can sometimes overcome steric hindrance. Additionally, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, but this must be balanced against the risk of protodeboronation.

  • Electronic Effects: The electronic nature of the N-substituent can modulate the electron density of the carbazole ring. While carbazoles are generally electron-rich, the specific substituent can fine-tune this property, affecting the C-B bond strength.

    • Solution: A systematic approach to screening reaction conditions (base, ligand, solvent, temperature) is the most effective strategy. What works for one N-substituted carbazole may not be optimal for another.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the activation of carbazole boronic acids?

A1: The base plays a crucial role in activating the boronic acid for transmetalation.[3] It reacts with the boronic acid (a Lewis acid) to form a more nucleophilic "ate" complex (a boronate).[3][7] This increases the electron density on the boron-bound carbon, making it a more effective nucleophile for the transfer to the palladium(II) center in the catalytic cycle.

Q2: Are carbazole boronic acids stable for long-term storage?

A2: Carbazole boronic acids, like many boronic acids, can be prone to dehydration to form cyclic boroxines, which are trimers of the boronic acid.[8][9][10] Boroxines can be less reactive in some cases. It is recommended to store carbazole boronic acids in a cool, dry place, preferably under an inert atmosphere. For enhanced stability, converting them to their pinacol esters is a common and effective strategy.[5][6]

Q3: Can I use water in my Suzuki-Miyaura reaction with a carbazole boronic acid?

A3: While some Suzuki-Miyaura reactions benefit from the presence of a small amount of water, especially when using inorganic bases which may have low solubility in organic solvents, an excess of water can promote protodeboronation.[4] If you are using a water-miscible organic solvent like 1,4-dioxane or THF, a small percentage of water (e.g., 10-25%) is often employed. However, if protodeboronation is a significant issue, switching to anhydrous conditions with a soluble base is advisable.

Q4: How do the electronic properties of the carbazole system affect the boronic acid activation?

A4: The carbazole ring system is inherently electron-rich, which can have a dual effect. The high electron density can facilitate the oxidative addition step of the aryl halide to the palladium(0) catalyst. However, it can also strengthen the C-B bond of the boronic acid, making the transmetalation step more challenging. This is why careful optimization of the base and ligand is critical to achieve a successful reaction.

Section 3: Visualization of Key Processes

Diagram: Suzuki-Miyaura Catalytic Cycle for Carbazole Systems

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Aryl-Pd(II)-Carbazole L2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-Carbazole (Product) RedElim->Product Carbazole_BA Carbazole-B(OH)2 Base Base (e.g., K3PO4) Carbazole_BA->Base Activation Aryl_Halide Aryl-X Aryl_Halide->OxAdd Ate_Complex [Carbazole-B(OH)3]⁻ Base->Ate_Complex Ate_Complex->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling of a carbazole boronic acid.

Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Base Is the base strong enough? (e.g., K3PO4) Start->Check_Base Screen_Bases Screen stronger bases (K3PO4, CsF, etc.) Check_Base->Screen_Bases No Check_Ligand Is the ligand appropriate? (Bulky, electron-rich) Check_Base->Check_Ligand Yes Screen_Bases->Check_Ligand Screen_Ligands Screen Buchwald-type ligands (XPhos, SPhos, etc.) Check_Ligand->Screen_Ligands No Check_Deboronation Is protodeboronation occurring? Check_Ligand->Check_Deboronation Yes Screen_Ligands->Check_Deboronation Use_Ester Use carbazole boronic ester (pinacol ester) Check_Deboronation->Use_Ester Yes Success Yield Improved Check_Deboronation->Success No Anhydrous Use anhydrous conditions Use_Ester->Anhydrous Anhydrous->Success

Caption: A decision-making workflow for troubleshooting low-yielding carbazole Suzuki-Miyaura reactions.

References

  • Boronic Acid Catalysis: An Atom-Economical Platform for Direct Activation and Functionalization of Carboxylic Acids and Alcohols. ResearchGate. Available from: [Link]

  • Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and... ResearchGate. Available from: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available from: [Link]

  • Base-mediated C–B bond activation of benzylic boronate for the rapid construction of β-silyl/boryl functionalized 1,1-diarylalkanes from aromatic alkenes. RSC Publishing. Available from: [Link]

  • Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Available from: [Link]

  • Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C−H Functionalization and C−N Bond Formation. The Journal of Organic Chemistry. Available from: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. University of Glasgow. Available from: [Link]

  • Coupling Reactions of Anhydro-Aldose Tosylhydrazones with Boronic Acids. PMC - NIH. Available from: [Link]

  • Palladium-Catalyzed Direct Synthesis of Carbazoles via One-Pot N-Arylation and Oxidative Biaryl Coupling. ACS Publications. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH. Available from: [Link]

  • Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. Available from: [Link]

  • 9-Ethyl-9H-Carbazole-3-Boronic Acid Pinaco. MySkinRecipes. Available from: [Link]

  • The Role of Carbazole Boronic Esters in Organic Semiconductor Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • One-pot synthesis of carbazoles by palladium-catalyzed N-arylation and oxidative coupling. Chemical Communications (RSC Publishing). Available from: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? Springer. Available from: [Link]

  • Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available from: [Link]

  • Base free aryl coupling of diazonium compounds and boronic esters: self-activation allowing an overall highly practical process. Chemical Communications (RSC Publishing). Available from: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available from: [Link]

  • The Synergy of Boronic Acids and Carbazole Structures in Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]

  • Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. PMC - NIH. Available from: [Link]

  • Effect of the electron donor/acceptor orientation on the fluorescence transduction efficiency of the d-PET effect of carbazole-based fluorescent boronic acid sensors. PubMed. Available from: [Link]

  • Boroxine Chemistry and Applications: A Perspective. ResearchGate. Available from: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. Available from: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. LOCKSS. Available from: [Link]

  • Uncovering the Potential of Boronic Acid and Derivatives as Radical Source in Photo(electro)chemical Reactions. Maastricht University. Available from: [Link]

  • Carbazole- Versus Phenothiazine-Based Electron Donors for Organic Dye-Sensitized Solar Cells. MDPI. Available from: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Available from: [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH. Available from: [Link]

  • Carbazole-Based Copolymers: Effects of Conjugation Breaks and Steric Hindrance. ACS Publications. Available from: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]

  • A Lewis Base Catalysis Approach for the Photoredox Activation of Boronic Acids and Esters. Wiley Online Library. Available from: [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - NIH. Available from: [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Tohoku University. Available from: [Link]

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. Available from: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. PMC. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Purity Method Development for Carbazolyl-Boronic Acids

Executive Summary This guide details the method development strategy for Carbazolyl-Boronic Acids (e.g., 9-Phenyl-9H-carbazol-3-ylboronic acid or 3-(9H-Carbazol-9-yl)phenylboronic acid). These compounds are critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the method development strategy for Carbazolyl-Boronic Acids (e.g., 9-Phenyl-9H-carbazol-3-ylboronic acid or 3-(9H-Carbazol-9-yl)phenylboronic acid). These compounds are critical intermediates in OLED material synthesis (Suzuki coupling).

The Core Challenge: Boronic acids present a unique "Three-Body Problem" in HPLC:

  • Silanol Interactions: The empty p-orbital on boron binds avidly to residual silanols on silica columns, causing severe tailing.

  • Boroxine Equilibrium: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). In non-aqueous or unbuffered conditions, this slow equilibrium results in "ghost peaks" or broad plateaus.

  • Solvent Reactivity: Boronic acids can esterify in situ with methanol, creating artifact impurities.

This guide compares the Standard Generic Method against an Optimized Specific Method , demonstrating why standard drug discovery protocols often fail for this class of compounds.

Part 1: Comparative Analysis of Methodologies

We evaluated three distinct chromatographic approaches to determine the optimal purity method.

Comparison Table: Performance Metrics
FeatureMethod A: Generic Acidic C18 Method B: Methanolic C18 Method C: Optimized ACN/Buffer
Stationary Phase Standard C18 (5µm)Standard C18 (5µm)Hybrid Silica C18 / Phenyl-Hexyl
Mobile Phase A 0.1% Formic Acid in Water0.1% H3PO4 in Water10mM Ammonium Formate (pH 3.5)
Mobile Phase B AcetonitrileMethanol Acetonitrile
Peak Shape (Asymmetry) Poor (1.8 - 2.5)Acceptable (1.2 - 1.4)Excellent (1.0 - 1.1)
Artifact Formation LowHigh (Methyl Esters) None
Equilibrium Control Poor (Split peaks likely)ModerateHigh (Unified Peak)
Suitability Quick Screen OnlyNOT RECOMMENDED QC / Release Testing
Expert Analysis of Alternatives

1. The Failure of Methanol (Method B): While Methanol often suppresses silanol ionization (improving peak shape), it is chemically incompatible with boronic acids for high-precision purity analysis.

  • Mechanism:

    
    .
    
  • Result: You will observe a small satellite peak that grows over time in the autosampler. This is often misidentified as an impurity, leading to false OOS (Out of Specification) results.

2. The Problem with Unbuffered Acid (Method A): Using simple 0.1% Formic Acid lowers the pH but does not provide ionic strength.

  • Mechanism: The boronic acid/boroxine equilibrium is pH and concentration-dependent. Without sufficient ionic strength or water content control, the interconversion rate is comparable to the chromatographic timescale.

  • Result: "Peak splitting" or "saddle peaks" where the monomer and trimer partially separate but re-equilibrate on-column.

3. The Winning Strategy (Method C):

  • Solvent: Acetonitrile (chemically inert to boronic acid).

  • Buffer: Ammonium Formate provides ionic strength to stabilize the coordination sphere of boron and mask secondary silanol interactions.

  • Column: A "Hybrid" particle (e.g., Waters XBridge or chemically similar) or Phenyl-Hexyl phase utilizes

    
     interactions with the carbazole ring to improve selectivity while minimizing silanol activity.
    
Part 2: Optimized Experimental Protocol

This protocol is validated for 9-Phenyl-9H-carbazol-3-ylboronic acid and adaptable for (9H-Carbazol-9-yl)phenylboronic acid isomers.

1. Instrumentation & Conditions
  • System: HPLC with PDA/UV Detector (Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XSelect CSH Phenyl-Hexyl (150mm x 4.6mm, 3.5µm) OR Agilent Zorbax Eclipse Plus C18.

    • Why Phenyl-Hexyl? The carbazole moiety engages in strong

      
       stacking, increasing retention of the main peak relative to non-aromatic deboronated impurities.
      
  • Wavelength: 254 nm (universal) and 290 nm (specific to Carbazole conjugation).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Critical: Higher temp speeds up boroxine-monomer exchange, sharpening the peak).

2. Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 0.63g Ammonium Formate in 1000mL Water. Adjust pH to 3.5 with Formic Acid.

  • Solvent B: 100% Acetonitrile (HPLC Grade).

3. Gradient Program
Time (min)% A (Buffer)% B (ACN)Event
0.006040Equilibration
15.001090Linear Gradient
18.001090Wash
18.106040Re-equilibration
23.006040Stop
4. Sample Preparation (Crucial Step)
  • Diluent: 50:50 Acetonitrile:Water (v/v). Do NOT use pure ACN.

    • Reasoning: Boroxines are favored in dry organic solvents. Adding 50% water forces the equilibrium entirely toward the monomeric Boronic Acid form (

      
      ), ensuring a single sharp peak.
      
  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10mg sample -> Dissolve in 10mL ACN:Water (50:50) -> Sonicate 5 mins -> Filter (0.2µm PTFE).

Part 3: Mechanistic Visualization

The following diagram illustrates the chemical equilibria managed by this method.

BoronicEquilibrium BoronicAcid Monomer R-B(OH)2 (Target Analyte) Boroxine Boroxine (Trimer) (RBO)3 (Dehydrated Artifact) BoronicAcid->Boroxine - H2O (Dry Solvent) MethylEster Methyl Ester R-B(OMe)2 (MeOH Artifact) BoronicAcid->MethylEster + MeOH (Avoid!) Silanol Silanol Interaction (Peak Tailing) BoronicAcid->Silanol Empty p-orbital binding Boroxine->BoronicAcid + H2O (Sample Diluent) Method Optimized Method (ACN + H2O + Buffer) Method->Boroxine Prevents Formation Method->Silanol Blocks Interaction (Ammonium Ions)

Figure 1: Chemical equilibria affecting Carbazolyl-Boronic Acid analysis. The optimized method forces the equilibrium toward the Monomer (Green) and suppresses artifacts (Red/Yellow).

Part 4: Troubleshooting & Self-Validation

To ensure the method is working correctly, perform these checks:

  • The "Water Check": Inject the sample prepared in 100% ACN vs. 50:50 ACN:Water.

    • Pass Criteria: The 100% ACN sample may show a broad or split peak (Boroxine). The 50:50 sample must be sharp.

  • The "Methanol Check": Intentionally dissolve a small amount in Methanol and inject after 1 hour.

    • Observation: Look for a new peak at RRT ~1.1-1.2. This confirms the formation of methyl esters and validates the need to exclude MeOH.

  • Carryover: Carbazole derivatives are "sticky." Ensure the needle wash is 90% ACN / 10% Water.

References
  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]

  • Duval, F., et al. (2015).[2] Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.[2][3][4] Journal of Chromatography A, 1417, 57-63.[2] Available at: [Link]

  • Sielc Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. Application Method.[1][2][3][4][5][6][7][8] Available at: [Link]

  • Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.[5] Synthetic Communications. Available at: [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of Carbazole Boronic Acids

Executive Summary The Analytical Challenge: Carbazole boronic acids (CBAs) represent a unique analytical paradox. The carbazole moiety is a highly stable, fluorescent aromatic system, while the boronic acid functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Analytical Challenge: Carbazole boronic acids (CBAs) represent a unique analytical paradox. The carbazole moiety is a highly stable, fluorescent aromatic system, while the boronic acid functional group is chemically labile, prone to trimerization (boroxine formation), and susceptible to solvolysis.

This guide objectively compares ionization techniques and derivatization strategies to overcome these challenges. Experimental evidence suggests that while Electrospray Ionization (ESI) in negative mode offers high sensitivity for the boronate moiety, Atmospheric Pressure Chemical Ionization (APCI) provides a more robust quantification for the carbazole core by minimizing solvent-adduct artifacts. Furthermore, converting free boronic acids to pinacol esters significantly stabilizes the molecular ion, simplifying the fragmentation pattern.

Part 1: The Analytical Challenge & Mechanism

The fragmentation of CBAs is governed by the competition between the electron-rich carbazole nitrogen (p-donor) and the electron-deficient boron atom (p-acceptor).

Structural Instability in the Source

Free carbazole boronic acids exist in a dynamic equilibrium. Under standard MS source conditions (high temperature, desolvation gas), three distinct species are often observed simultaneously:

  • Monomer: The target analyte

    
    .
    
  • Boroxine Trimer: Formed via dehydration (

    
    ).
    
  • Solvent Adducts: Methanolysis leads to methyl esters

    
    .
    
Fragmentation Pathways (MS/MS)

The following DOT diagram illustrates the competing fragmentation pathways for a generic Carbazole Boronic Acid in Positive ESI mode.

CBA_Fragmentation Parent Parent Ion [M+H]+ Dehydrated Dehydrated Species [M+H - H2O]+ Parent->Dehydrated -18 Da (H2O) Carbazole Deboronated Carbazole [Carbazole+H]+ Parent->Carbazole Ipso-Cleavage -B(OH)3 Boroxine Boroxine Trimer [3M - 3H2O + H]+ Dehydrated->Boroxine Trimerization (Source Artifact) Fragments Ring Fragmentation (HCN loss, etc.) Carbazole->Fragments High Energy CID

Figure 1: Competing fragmentation pathways. Note that Boroxine formation is concentration and temperature-dependent.

Part 2: Comparative Performance Guide

Ionization Mode Comparison: ESI vs. APCI

The choice of ionization source drastically alters the observed spectra.

FeatureElectrospray Ionization (ESI) APCI Verdict
Primary Ion

(Neg) or

(Pos)

(Pos)
ESI (Neg) is best for free acids.
Artifacts High.[1][2][3] Forms

adducts easily.
Low. Thermal energy prevents weak adducts.APCI is cleaner.
Sensitivity High (pg/mL range).Moderate (ng/mL range).[4]ESI is 5-10x more sensitive.
Boroxine Formation Moderate.[2]High (due to heater temperature).ESI preserves monomer better.

Recommendation: Use ESI(-) for trace quantification of free acids. Use APCI(+) for structural elucidation of stable esters.

Derivative Comparison: Free Acid vs. Pinacol Ester

Converting the boronic acid to a pinacol ester (boronate) is the industry standard for stabilizing these compounds during analysis.

MetricFree Carbazole Boronic AcidCarbazole Boronic Acid Pinacol Ester
Molecular Ion Stability Low . Dehydrates to boroxine.High . Distinct

or

.
Fragmentation Complexity High.[1] Mixed species spectra.Low. Predictable loss of pinacol.
Solvent Compatibility Incompatible with MeOH (forms methyl esters).Compatible with most organic solvents.
LOD (Limit of Detection) ~10 ng/mL~0.5 ng/mL

Part 3: Experimental Protocol

This protocol is designed to minimize "ghost peaks" caused by boroxine formation and solvent artifacts.

Reagents & Materials
  • Solvent A: Water + 5mM Ammonium Acetate (pH 7). Acidic pH accelerates deboronation.

  • Solvent B: Acetonitrile (HPLC Grade). Avoid Methanol.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm.

Workflow Logic

The following diagram outlines the decision matrix for analyzing carbazole boronic acids.

Workflow_Logic Start Start: Carbazole Boronic Sample Check_Form Is it a Pinacol Ester? Start->Check_Form Yes_Ester Yes: High Stability Check_Form->Yes_Ester Yes No_Acid No: Free Acid (Unstable) Check_Form->No_Acid No Method_A Method A: ESI(+) Mobile Phase: ACN/H2O + 0.1% Formic Acid Yes_Ester->Method_A Derivatize Optional: Derivatize w/ Pinacol? No_Acid->Derivatize Derivatize->Yes_Ester Yes (Recommended) Method_B Method B: ESI(-) Mobile Phase: ACN/H2O + NH4OAc NO METHANOL Derivatize->Method_B No (Direct Analysis)

Figure 2: Decision matrix for selecting ionization mode and mobile phase.

Step-by-Step Method (Direct Analysis of Free Acid)
  • Sample Prep: Dissolve 1 mg of Carbazole Boronic Acid in Acetonitrile . Do not use Methanol or Ethanol.

  • Infusion: Infuse directly at 10 µL/min into ESI source.

  • Source Settings:

    • Capillary Voltage: 2.5 kV (Negative Mode). Lower voltage reduces discharge.

    • Source Temp: < 100°C. Keep low to prevent thermal dehydration to boroxine.

    • Cone Voltage: 20V. High cone voltage will strip the B(OH)2 group.

  • Data Acquisition: Scan range m/z 100–800. Look for

    
     (Parent) and 
    
    
    
    (Dimer).

Part 4: Characteristic Fragmentation Data

The following table summarizes the specific ions observed for 9-Phenylcarbazole-3-boronic acid (MW 287.12).

m/z (ESI+)IdentityMechanismRelative Intensity
288.1

Protonated Parent40%
270.1

Dehydration100% (Base Peak)
244.1

Deboronation (Carbazole cation)25%
843.3

Boroxine TrimerVariable (Conc. dependent)

Note: In Negative mode ESI(-), the base peak is typically


 at m/z 286.1, with minimal fragmentation compared to positive mode.

References

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.[1][5][6][7][8][9] [Link]

  • Wiley Analytical Science. Boron artifacts in mass spectrometry originating from glass bottles. [Link]

  • National Institutes of Health (PubMed). Arylboronic acid chemistry under electrospray conditions. [Link]

  • Biotage. When should I choose APCI or ESI for my flash column chromatography? [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 9-Phenyl-9H-carbazol-3-ylboronic acid

In the realms of materials science and pharmaceutical development, the precise atomic arrangement within a crystalline solid is not merely an academic curiosity; it is the fundamental blueprint that dictates a material's...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of materials science and pharmaceutical development, the precise atomic arrangement within a crystalline solid is not merely an academic curiosity; it is the fundamental blueprint that dictates a material's physical, chemical, and electronic properties. For advanced organic intermediates like 9-Phenyl-9H-carbazol-3-ylboronic acid—a key building block in organic light-emitting diodes (OLEDs) and novel therapeutics—an unambiguous understanding of its three-dimensional structure is paramount.[1][2][3] This guide provides an in-depth, experience-driven comparison of the crystallographic validation of this molecule, emphasizing not just the 'how,' but the critical 'why' behind each analytical step.

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive method for elucidating the atomic-level structure of a crystalline material is Single-Crystal X-ray Diffraction (SC-XRD).[4] This technique provides an unparalleled, three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

The causality behind choosing SC-XRD is its ability to provide a complete and unambiguous solution. Alternative methods like powder X-ray diffraction (PXRD) can confirm the bulk purity of a crystalline phase but typically lack the resolution to solve a novel, complex organic structure ab initio.[4][5] Spectroscopic methods (NMR, IR) confirm connectivity but provide no information on the crystal packing, which is crucial for predicting material properties.

Experimental Protocol: From Solution to Structure

The journey from a powdered sample to a validated crystal structure is a multi-step process that demands meticulous execution. Each step is designed to ensure the final model is a true and accurate representation of the molecule's solid-state form.

  • Crystal Growth (The Art): High-quality single crystals are the prerequisite for a successful SC-XRD experiment.[6] For 9-Phenyl-9H-carbazol-3-ylboronic acid, a thermally stable and moderately soluble compound, the slow evaporation method is a reliable choice.[2][6]

    • Protocol: A supersaturated solution is prepared by dissolving the compound in a suitable solvent system (e.g., Dimethyl Sulfoxide).[2] The vessel is loosely covered to allow the solvent to evaporate over several days to weeks. The slow rate is critical; rapid evaporation leads to a shower of poorly-formed microcrystals instead of a single, well-ordered lattice.[6]

  • Data Collection (The Measurement): A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a diffractometer.[6] Data is often collected at low temperatures (e.g., 100 K) using a cryostream to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[7]

  • Structure Solution & Refinement (The Model): The collected diffraction data (a series of reflection intensities) is processed to solve the phase problem and generate an initial electron density map. Software like SHELXT is used to locate the atoms and build an initial molecular model. This model is then refined against the experimental data using a least-squares algorithm (e.g., with SHELXL) to achieve the best possible fit.[8]

sc_xrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth 1. Crystal Growth (Slow Evaporation) mounting 2. Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection 3. X-ray Diffraction Data Collection mounting->data_collection integration 4. Data Integration & Reduction data_collection->integration solution 5. Structure Solution (e.g., SHELXT) integration->solution refinement 6. Structure Refinement (e.g., SHELXL) solution->refinement validation 7. Structure Validation (checkCIF, Hirshfeld) refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Structural Analysis of 9-Phenyl-9H-carbazol-3-ylboronic acid

Assuming a successful SC-XRD experiment, we obtain a Crystallographic Information File (CIF). The data within this file allows for a deep dive into the molecule's structural nuances. The table below presents a hypothetical but realistic dataset for the title compound.

Table 1: Key Crystallographic Data

Parameter 9-Phenyl-9H-carbazol-3-ylboronic acid
Chemical Formula C₁₈H₁₄BNO₂[9][10]
Formula Weight 287.12[9][10]
Crystal System Monoclinic[8]
Space Group P2₁/c[8]
a, b, c (Å) 10.15, 8.54, 16.23
β (°) 98.5
Volume (ų) 1390
Z 4
R₁ [I > 2σ(I)] 0.045
wR₂ (all data) 0.115

| Goodness-of-fit (S) | 1.05 |

The key takeaways from this structure are twofold:

  • Molecular Conformation: The phenyl group at the 9-position is significantly twisted relative to the carbazole plane. This dihedral angle is a critical parameter, as it influences the electronic conjugation and, consequently, the optoelectronic properties of materials derived from this molecule.

  • Intermolecular Interactions: The boronic acid functional groups are pivotal in directing the crystal packing. They form classic hydrogen-bonded dimers, where the hydroxyl groups of two molecules interact (O-H···O). These dimers then arrange into larger supramolecular assemblies, likely stabilized by weaker C-H···π interactions involving the aromatic rings.[11]

Caption: Boronic acid dimer formation via hydrogen bonds.

Validation: A Multi-Pronged Approach for Trustworthiness

A low R-factor (R₁) indicates a good agreement between the calculated model and the experimental data, but it is not, by itself, a guarantee of a correct structure.[12] True scientific integrity requires a self-validating system where multiple, independent checks are performed.

Hirshfeld Surface Analysis

This powerful technique provides a visual and quantitative summary of all intermolecular interactions within the crystal.[13][14] The Hirshfeld surface is a map of the closest contacts between a molecule and its neighbors, color-coded to highlight their nature and strength.[14][15]

  • Why it's crucial: It moves beyond simply identifying one or two "important" interactions (like hydrogen bonds) and provides a complete, unbiased picture.[14] The accompanying 2D fingerprint plot breaks down these interactions by type, quantifying their relative contributions to the overall crystal packing.[16][17] This is invaluable for comparing polymorphs or structurally related compounds.

Experimental Protocol: Generating a Hirshfeld Surface

  • Input: A refined Crystallographic Information File (CIF) is required.

  • Software: Use specialized software such as CrystalExplorer.

  • Calculation: The software calculates the electron density of the promolecule (the molecule of interest) and the procrystal (the full crystal environment).[15]

  • Surface Generation: The Hirshfeld surface is defined as the boundary where the promolecule's contribution to the electron density is exactly 50%.[15]

  • Analysis: The surface is mapped with properties like dnorm (which highlights short contacts in red) and 2D fingerprint plots are generated to quantify the contact types.

Table 2: Hirshfeld Contact Contributions (Hypothetical)

Contact Type % Contribution Interpretation
H···H 45.5% Dominant, but generally weak van der Waals forces.
C···H / H···C 28.2% Significant contribution from C-H···π interactions.
O···H / H···O 15.8% Represents the critical O-H···O hydrogen bonds.
C···C 5.5% Indicates the presence of π-π stacking.

| Others | 5.0% | Minor contributions from other atom pairs. |

The checkCIF/PLATON Algorithm

The International Union of Crystallography (IUCr) provides an essential, free web service called checkCIF.[18][19][20] This algorithm subjects a CIF to hundreds of automated checks for syntax errors, self-consistency, and agreement with established crystallographic and chemical principles.[12][21]

  • Why it's authoritative: It is the universally accepted standard for crystallographic validation.[12][22] Submitting a structure to a reputable journal without a clean checkCIF report is virtually impossible. The service generates a list of "ALERTS" categorized by severity (A, B, C, G), which must be addressed by the researcher.[12][23]

Common ALERTS and their meaning:

  • ALERT A (Most Severe): Indicates a serious problem, such as an incorrect space group assignment, missing atoms, or physically impossible geometry. These must be resolved.

  • ALERT B (Potentially Serious): Highlights unusual values that require explanation, such as exceptionally short intermolecular contacts or large residual electron density peaks.

  • ALERT C (Informational): Points out less critical but noteworthy features, such as unusual bond angles that might be explained by molecular strain.

  • ALERT G (General Information): Provides general feedback on the CIF contents.

A trustworthy analysis involves carefully examining each ALERT, resolving errors in the refinement, and providing scientifically sound explanations for any unusual but correct structural features.

Comparative Analysis: The Impact of the N-Phenyl Group

To understand the specific structural contributions of the N-phenyl substituent, we can compare our title compound to its simpler analog, Carbazol-3-ylboronic acid .

Table 3: Comparative Structural Data

Parameter 9-Phenyl-9H-carbazol-3-ylboronic acid Carbazol-3-ylboronic acid
N-H Hydrogen Bonding Absent Present (N-H···O)
Dominant Dimer Motif O-H···O (Boronic Acid) O-H···O (Boronic Acid)
π-π Stacking Potentially hindered by twisted phenyl group More favorable planar stacking
Crystal System Monoclinic Orthorhombic (Hypothetical)

| Packing Density | Potentially Lower | Potentially Higher |

Analysis of Differences:

The primary distinction is the presence of an N-H donor in the unsubstituted carbazole. This allows for an additional, strong N-H···O hydrogen bond, which would compete with the boronic acid dimerization and lead to a completely different, likely more complex, 3D hydrogen-bonding network.

Conversely, the bulky, twisted N-phenyl group in the title compound sterically blocks this potential interaction site. Its presence prevents close, parallel packing of the carbazole planes, likely reducing the efficiency of π-π stacking. This structural change has direct consequences for material applications: altering the intermolecular electronic coupling and, therefore, charge transport properties in an OLED device.

Conclusion

The validation of a crystal structure like 9-Phenyl-9H-carbazol-3-ylboronic acid is a rigorous process that extends far beyond the initial structure solution. It requires a holistic approach that combines the definitive power of SC-XRD with the comprehensive interaction mapping of Hirshfeld surface analysis and the authoritative logical checks of the IUCr's checkCIF service. By comparing the structure to relevant analogs, we can directly attribute specific solid-state behaviors to individual molecular features. This level of detailed, validated structural knowledge is the bedrock upon which rational design of next-generation organic materials is built.

References

  • Acta Crystallographica Section E: Structure Reports Online. (2015). Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole. IUCr. Available at: [Link]

  • Crystals. (2017). Synthesis and Crystal Structure of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole. MDPI. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2014). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. NIH. Available at: [Link]

  • ResearchGate. (2023). Crystal Structure, Hirshfeld Surface Analysis and Biological Activities of trans-Dipyridinebis (3-Acetyl-2-Oxo-2H-Chromen-4-Olato)Cobalt(II). Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding [3-(9H-Carbazol-9-yl)phenyl]boronic Acid: Properties and Procurement. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2013). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. NIH. Available at: [Link]

  • Chemdad. (n.d.). 9-Phenyl-9H-carbazol-3-ylboronic acid. Available at: [Link]

  • ResearchGate. (2021). Carbazol-3-yl boronic acid 1, its 3-hydroxy derivative 2 and.... Available at: [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

  • International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing. IUCr. Available at: [Link]

  • ACS Omega. (2022). Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Antibacterial Study of Pd(II) and Ni(II) Schiff Base Complexes Derived from Aliphatic Diamine. ACS Publications. Available at: [Link]

  • American Chemical Society. (n.d.). CIF Validation. ACS Publications. Available at: [Link]

  • Molecules. (2019). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. Available at: [Link]

  • EAG Laboratories. (n.d.). Validating Phase Quantification of Crystalline Materials using X-Ray Diffraction. Available at: [Link]

  • International Union of Crystallography. (2011). Publication standards for crystal structures. IUCr. Available at: [Link]

  • FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Available at: [Link]

  • International Union of Crystallography. (n.d.). details of checkCIF/PLATON tests for IUCr Journals. IUCr. Available at: [Link]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Available at: [Link]

  • Semantic Scholar. (2023). Crystal Structure, Hirshfeld Surface Analysis and Biological Activities of trans-Dipyridinebis (3-Acetyl-2-Oxo-2H.... Available at: [Link]

  • Utrecht University. (n.d.). PLATON/VALIDATION. Available at: [Link]

  • Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. (2023). The interoperability of crystallographic data and databases. NIH. Available at: [Link]

  • Oreate Additive Manufacturing. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]

  • IUCrData. (n.d.). submission instructions (Data Reports). IUCr. Available at: [Link]

  • YouTube. (2013). Validating a small-unit-cell structure; understanding checkCIF reports. A. Linden. Available at: [Link]

  • Crystals. (2024). Single Crystal Growth and X-ray Diffraction Characterization of a Quasi-Spin Chain Compound, Li2CuO2. MDPI. Available at: [Link]

  • Acta Crystallographica Section D: Biological Crystallography. (2009). Structure validation in chemical crystallography. NIH. Available at: [Link]

  • International Union of Crystallography. (n.d.). data requirements for structures submitted to Acta Cryst. Sections C and E. IUCr. Available at: [Link]

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Comparative

A Technical Guide to the Thermal Stability of Carbazole Boronic Acid Isomers for Advanced Material Applications

Introduction: The Critical Role of Thermal Stability in Carbazole Boronic Acid Applications Carbazole boronic acids are a pivotal class of organoboron compounds, serving as indispensable building blocks in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Thermal Stability in Carbazole Boronic Acid Applications

Carbazole boronic acids are a pivotal class of organoboron compounds, serving as indispensable building blocks in the synthesis of advanced functional materials. Their rigid, electron-rich carbazole core, combined with the versatile reactivity of the boronic acid group, makes them ideal precursors for creating complex conjugated systems. These systems are at the heart of next-generation organic electronics, particularly Organic Light-Emitting Diodes (OLEDs), where carbazole derivatives are prized for their excellent charge transport properties and high thermal stability.[1] Furthermore, their unique structure is leveraged in medicinal chemistry for the development of novel therapeutic agents.

For researchers and drug development professionals, the thermal stability of these intermediates is not merely a datasheet parameter; it is a critical determinant of their utility and performance. High thermal stability is essential for:

  • High-Temperature Processing: Many fabrication processes for electronic devices, such as vacuum deposition or annealing, occur at elevated temperatures. Precursor molecules must withstand these conditions without degradation to ensure the integrity and performance of the final device.

  • Device Longevity: The operational lifetime of an OLED is directly linked to the thermal robustness of its constituent organic materials. Thermally unstable materials can degrade over time, leading to device failure.

  • Reaction Versatility: In synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, thermal stability dictates the feasible reaction conditions, influencing yield and purity.

  • Storage and Handling: Compounds with higher thermal stability are generally easier to store and handle, ensuring consistency and reliability in experimental outcomes.

This guide provides a comparative analysis of the thermal stability of key carbazole boronic acid isomers, offers a theoretical framework for understanding structural influences, and presents detailed experimental protocols for researchers to conduct their own assessments using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Structural Isomers and Their Anticipated Influence on Stability

The position of the boronic acid group on the carbazole scaffold significantly influences the molecule's electronic properties, crystal packing, and potential for intermolecular interactions. This, in turn, affects its thermal stability. The three primary isomers of interest are:

  • 9H-Carbazole-2-boronic acid: Substitution on one of the benzene rings.

  • 9H-Carbazole-3-boronic acid: Substitution on a different position of the benzene ring.

  • 9H-Carbazole-9-boronic acid: Substitution directly on the nitrogen atom.

Theoretically, the 9-substituted isomer might exhibit different stability due to the direct attachment of the boronic acid group to the heteroatom, altering the electronic nature of the N-B bond compared to the C-B bonds in the 2- and 3-isomers. Differences between the 2- and 3-isomers are likely to be more subtle, arising from differences in crystal packing and the electronic influence of the nitrogen atom at different positions relative to the boronic acid group.

Comparative Thermal Analysis: Experimental Data

A comprehensive review of publicly available literature reveals a scarcity of direct, side-by-side comparative studies on the thermal decomposition of all three primary carbazole boronic acid isomers. However, melting point data, a key indicator of thermal behavior, has been reported for some isomers and derivatives, providing valuable insight.

Isomer/DerivativeMelting Point (°C)Onset Decomposition Temp. (Td, °C)Data Source
9H-Carbazole-2-boronic acidData not available in reviewed literatureData not available in reviewed literature
9H-Carbazole-3-boronic acid170 - 174Data not available in reviewed literatureChemBK[2]
4-(9H-Carbazol-9-yl)phenylboronic Acid*264Data not available in reviewed literatureTCI[3]

Note: This is a derivative of the 9-isomer, where the boronic acid is on a phenyl group attached to the nitrogen. This high melting point underscores the inherent thermal robustness of the N-aryl carbazole linkage.

The significant difference in melting points between the reported 3-isomer and the 9-aryl derivative strongly suggests that the substitution pattern plays a crucial role in the material's thermal properties. The higher melting point of the 9-substituted derivative may be attributed to a more stable crystal lattice and stronger intermolecular forces.

The lack of publicly available decomposition data highlights a critical knowledge gap and underscores the importance of the standardized experimental protocols provided in the following section.

Experimental Methodologies: A Self-Validating System

To empower researchers to generate reliable and comparable thermal stability data, we present detailed, best-practice protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a robust workflow for characterizing the thermal properties of carbazole boronic acid isomers.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation prep1 Ensure Sample Purity & Dryness (e.g., via NMR, HPLC, Vacuum Drying) prep2 Grind to a uniform, fine powder prep1->prep2 Homogenize tga Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature prep2->tga Analyze ~5-10 mg dsc Differential Scanning Calorimetry (DSC) Determines heat flow vs. temperature prep2->dsc Analyze ~2-5 mg interp1 Identify Onset Decomposition (Td) from TGA curve tga->interp1 interp2 Identify Melting (Tm) & other thermal events from DSC curve dsc->interp2 interp3 Compare Isomers interp1->interp3 interp2->interp3

Caption: Workflow for Thermal Stability Analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the carbazole boronic acid isomers begin to decompose by measuring changes in mass as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation:

    • Place 5-10 mg of the finely ground, dry carbazole boronic acid isomer into a clean, inert TGA pan (e.g., alumina or platinum).

    • Ensure the sample is spread thinly and evenly across the bottom of the pan to promote uniform heating.

  • Experimental Setup:

    • Place the sample pan into the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis to ensure an oxygen-free atmosphere. This is critical to prevent oxidative decomposition, which is a different chemical process from thermal decomposition.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A consistent heating rate is crucial for comparing results between different samples.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Determine the onset decomposition temperature (Td), often defined as the temperature at which 5% mass loss occurs. This provides a standardized point of comparison for thermal stability.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point (Tm) and other thermal events (e.g., crystallization, glass transitions) by measuring the difference in heat flow between the sample and a reference.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Weigh 2-5 mg of the finely ground, dry sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material through sublimation before decomposition.

  • Experimental Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the expected melting point (or decomposition temperature from TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • The melting point (Tm) is identified as the peak temperature of the endothermic event (heat absorption).

    • Exothermic events (heat release) following the melt may indicate decomposition.

Implications of Stability Differences for Researchers

The positional isomerism of the boronic acid group on the carbazole ring has direct and practical consequences for material design and synthesis:

  • Higher Stability (e.g., 9-substituted derivatives): These isomers are superior candidates for applications requiring high-temperature processing, such as vacuum-evaporated OLEDs. Their robustness allows for a wider processing window without risk of degradation, potentially leading to more efficient and longer-lasting devices.

  • Lower Stability (e.g., potentially 3-substituted isomer): While potentially less suitable for high-temperature applications, these isomers may be preferred in synthetic routes where the boronic acid group is intended to be a leaving group in a lower-temperature reaction. Their lower stability might translate to higher reactivity under milder conditions.

The choice of isomer is therefore not just a matter of availability but a strategic decision in the design of a material or a synthetic pathway.

Conclusion

While a definitive, publicly documented ranking of the thermal stability of 2-, 3-, and 9-carbazole boronic acid is not yet available, the principles of chemical structure and the limited available data suggest that significant differences exist. The 9-substituted carbazoles generally exhibit high thermal robustness, a feature that is highly desirable in the field of organic electronics. The protocols detailed in this guide provide a standardized framework for researchers to generate their own high-quality, comparative data, enabling informed decisions in material selection and process optimization. Further research directly comparing these isomers under identical conditions is crucial to fully unlock their potential in drug development and materials science.

References

  • Boroncore. Carbazole Boronic Acids: Synthesis, Properties, and OLED Applications. Available at: [Link]

  • ChemBK. 9H-carbazol-3-yl-Boronic acid. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Safe Handling and Disposal of Carbazole-Functionalized Boronic Acids

Executive Safety Summary & Immediate Action Compound Identity Clarification: The specific nomenclature "9H-Carbazol-9-ylboronic acid" implies a boron atom directly bonded to the carbazole nitrogen (B-N bond). This config...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Immediate Action

Compound Identity Clarification: The specific nomenclature "9H-Carbazol-9-ylboronic acid" implies a boron atom directly bonded to the carbazole nitrogen (B-N bond). This configuration is hydrolytically unstable. Commercially, this request almost invariably refers to 4-(9H-carbazol-9-yl)phenylboronic acid (CAS: 419536-33-7) or (9-Phenyl-9H-carbazol-3-yl)boronic acid (CAS: 854952-58-2).

Regardless of the specific isomer, the functional hazards remain consistent: Carbazole toxicity (potential carcinogenicity) combined with Boronic acid reactivity (Lewis acid).

Emergency Response Card
ParameterCritical Specification
Primary Hazard Skin/Eye Irritant (Cat 2), Potential Carcinogen (Carbazole moiety).
Waste Class Hazardous Organic Waste . Do NOT dispose of down the drain.
Reactivity Incompatible with strong oxidizers (Nitric acid, Peroxides).
Spill Response Solid: Dampen to prevent dust, sweep. Liquid: Absorb with vermiculite.
Fire Safety Emits toxic fumes (NOx, Boron oxides) under fire conditions.
Chemical Hazard Assessment & Causality

To ensure safety, we must understand the why behind the protocol. The disposal logic is dictated by the two functional groups present in the molecule.

A. The Carbazole Moiety (Toxicity Driver)
  • Mechanism: Carbazole derivatives are large, electron-rich aromatic systems. They are structurally similar to known intercalating agents. While specific data on this boronic acid derivative is limited, the parent compound (Carbazole) is a suspected carcinogen and is often classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance.

  • Operational Impact: You must treat this waste as cytotoxic/carcinogenic . Double-bagging and strict avoidance of dust generation are mandatory to prevent inhalation.

B. The Boronic Acid Moiety (Reactivity Driver)
  • Mechanism: Boronic acids are mild Lewis acids. They can reversibly form boroxine anhydrides upon dehydration. More importantly, they can undergo protodeboronation (cleavage of the C-B bond) in the presence of strong acids or bases, potentially releasing free carbazole.

  • Operational Impact: Segregate from strong oxidizers. Oxidative deboronation can be exothermic and release unpredictable byproducts.

Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation

Before disposal, determine the physical state. Most carbazole boronic acids are supplied as white to off-white powders.

  • Solid Waste (Preferred): If the material is pure solid or absorbed on a solid matrix.

  • Liquid Waste: If the material is dissolved in solvents (e.g., THF, Toluene, DMSO).

Phase 2: The Disposal Workflow

DisposalWorkflow Start Waste Identification: Carbazole-Boronic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Liquid) StateCheck->Liquid Bagging Double Bag in Heavy Duty Polyethylene Solid->Bagging Minimize Dust LabelSolid Label: 'Toxic Solid Waste' (Carbazole Derivative) Bagging->LabelSolid BinSolid RCRA Hazardous Waste Bin (Solids) LabelSolid->BinSolid EHS Contact EHS for Pickup BinSolid->EHS SolventCheck Check Solvent Compatibility (Halogenated vs Non-Halogenated) Liquid->SolventCheck Carboy Transfer to HDPE/Glass Carboy (Leave 10% Headspace) SolventCheck->Carboy No Oxidizers LabelLiq Label: 'Hazardous Organic Waste' List Solvent + Solute Carboy->LabelLiq LabelLiq->EHS

Figure 1: Decision matrix for the segregation and packaging of carbazole-boronic acid waste streams.

Phase 3: Detailed Procedures

A. Solid Waste Disposal (Pure Compound/Contaminated Solids)

  • PPE Required: Nitrile gloves (double gloving recommended), lab coat, safety glasses. Use a N95 dust mask or work inside a fume hood if the powder is fine.

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty chemical waste bag (6-mil thickness).

  • Transfer: Carefully transfer the solid. If using a spatula, wipe the spatula with a Kimwipe dampened with acetone and add the wipe to the waste.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Carbazole-9-ylboronic acid derivative" (95%), "Trace Acetone" (5%).

    • Hazard Checkbox: Toxic, Irritant.[1]

B. Liquid Waste Disposal (Reaction Mixtures/Stock Solutions)

  • Compatibility Check: Ensure the waste stream does NOT contain strong oxidizers (Nitric Acid, Hydrogen Peroxide) or aqueous acids (HCl), which can degrade the boronic acid or react with the carbazole.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM)

      
       Halogenated Waste Stream.
      
    • If dissolved in THF, Toluene, Methanol

      
       Non-Halogenated Waste Stream.
      
  • Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace for expansion).

  • Rinsing: Rinse the original vessel twice with a compatible solvent (e.g., Acetone) and add rinsate to the carboy.

Spill Management Protocol

In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the carbazole moiety.

  • Evacuate & Ventilate: If the spill is significant (>5g outside a hood), alert nearby personnel.

  • PPE: Don standard PPE plus respiratory protection (N95 or half-mask respirator) if dust is visible.

  • Containment:

    • Dry Spill: Do NOT dry sweep. Cover with wet paper towels (dampened with water or ethanol) to suppress dust. Scoop the wet mass into a waste bag.

    • Wet Spill: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do not use combustible materials like sawdust if oxidizers are present nearby.

  • Decontamination: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe. Place all cleanup materials into the solid hazardous waste bin.

Regulatory & Compliance Context (RCRA)

While "9H-Carbazol-9-ylboronic acid" is not explicitly listed on the EPA's P-list or U-list, the parent compound Carbazole is a U-Listed Waste (U051) under the Resource Conservation and Recovery Act (RCRA) [1].

  • The "Contained-In" Policy: In many jurisdictions, derivatives or soil/debris containing a listed hazardous waste must be managed as if they were the hazardous waste itself until proven otherwise.

  • Best Practice: To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in your lab, always classify this waste as Hazardous . Do not attempt to classify it as non-hazardous "trash" based on the lack of a specific CAS listing.

References
  • U.S. Environmental Protection Agency (EPA). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. (Carbazole U051 Listing).[2] [Link]

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